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Core Science & Biosynthesis

Foundational

Strategic Functionalization of 5-Chloro-4-fluoro-2-methylpyrimidine: A Technical Guide for Advanced Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, di-halogenated heterocycles serve as highly programmable building blocks. 5-Chloro-4-fluoro-2-methylpyrimidine (CAS: 99429-15-9)[1] is a premier example of suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, di-halogenated heterocycles serve as highly programmable building blocks. 5-Chloro-4-fluoro-2-methylpyrimidine (CAS: 99429-15-9)[1] is a premier example of such a scaffold. By strategically positioning two different halogens—fluorine at the C4 position and chlorine at the C5 position—this molecule offers orthogonal reactivity[2]. This guide provides a deep dive into the physicochemical properties, mechanistic causality, and self-validating protocols required to harness this pyrimidine derivative in complex synthetic workflows, particularly in the development of kinase inhibitors and CNS-active agents[3].

Physicochemical Properties & Structural Analysis

Understanding the baseline properties of 5-Chloro-4-fluoro-2-methylpyrimidine is critical for predicting its behavior in various solvent systems and its compatibility with analytical techniques.

PropertyValue / Description
IUPAC Name 5-Chloro-4-fluoro-2-methylpyrimidine
CAS Number 99429-15-9[1]
Molecular Formula C₅H₄ClFN₂[1]
Molecular Weight 146.55 g/mol [1]
SMILES String CC1=NC=C(Cl)C(F)=N1
Structural Features C2-Methyl (Lipophilic hinge-binder), C4-Fluoro (Electrophile), C5-Chloro (Cross-coupling handle)
Primary Reactivity Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) at C4[4]

Mechanistic Insights: The Causality of Orthogonal Reactivity

As an Application Scientist, it is not enough to know what reaction occurs; one must understand why it occurs to troubleshoot and optimize novel pathways. The utility of 5-Chloro-4-fluoro-2-methylpyrimidine lies in its chemoselectivity .

The Superiority of Fluorine in SNAr (C4 Position)

A common misconception is that leaving group ability in Nucleophilic Aromatic Substitution (SNAr) mirrors that of aliphatic SN2 reactions (where I > Br > Cl > F). In SNAr, the reality is inverted. The rate-determining step is not the departure of the leaving group, but rather the initial attack of the nucleophile to form the negatively charged Meisenheimer complex [4].

Because fluorine is the most electronegative element, it exerts a massive inductive electron-withdrawing effect. This heavily polarizes the C4-F bond, drastically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 carbon. When an amine or alkoxide attacks, the intermediate negative charge is stabilized both by the fluorine atom and the adjacent N3 pyrimidine nitrogen. Consequently, the C4-fluorine is displaced orders of magnitude faster than the C5-chlorine.

Preservation of the C5-Chlorine Handle

Once the C4 position is substituted with an electron-donating group (such as a secondary amine), the pyrimidine ring becomes significantly more electron-rich. This electronic shift raises the LUMO energy of the ring, effectively shutting down any further SNAr reactivity. The C5-chlorine is thus perfectly preserved as an orthogonal handle, primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[3].

ReactivityMap Core 5-Chloro-4-fluoro- 2-methylpyrimidine (CAS: 99429-15-9) C4 C4-Position (Fluoro) Highly Electrophilic Core->C4 Primary Reactivity C5 C5-Position (Chloro) Orthogonal Handle Core->C5 Secondary Reactivity SNAr Nucleophilic Aromatic Substitution (SNAr) (Amines, Thiols, Alkoxides) C4->SNAr Rapid Displacement Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) C5->Coupling Requires Pd/Ligand

Reactivity map of 5-Chloro-4-fluoro-2-methylpyrimidine highlighting orthogonal functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in checkpoints to verify success before proceeding to the next synthetic stage.

Protocol A: Regioselective SNAr at C4 with a Secondary Amine

This protocol is widely utilized in the synthesis of kinase inhibitors (e.g., MNK1/2 inhibitors) where the pyrimidine core acts as the central hinge-binding scaffold[3].

Reagents:

  • 5-Chloro-4-fluoro-2-methylpyrimidine (1.0 equiv)

  • Secondary Amine (e.g., Piperazine derivative) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous DMF or THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Chloro-4-fluoro-2-methylpyrimidine in anhydrous DMF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling prevents potential di-substitution or degradation, controlling the highly exothermic formation of the Meisenheimer complex.

  • Addition: Add DIPEA to the solution, followed by the dropwise addition of the secondary amine.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint (In-Process): Monitor via TLC (Hexanes/EtOAc). The starting fluoropyrimidine is highly UV-active (254 nm) and typically has a high Rf. The successful displacement of fluorine results in a highly polar product with a significantly lower Rf.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint (Analytical): Perform LC-MS. The mass spectrum must show the [M+H]+ peak corresponding to the exact mass of the amine adduct, confirming the loss of the fluorine atom (-19 Da) and the retention of the chlorine isotope pattern ( 35Cl/37Cl ratio of 3:1).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Following C4 functionalization, the C5-chlorine is activated for carbon-carbon bond formation.

Reagents:

  • C4-Substituted-5-chloro-2-methylpyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: Combine the pyrimidine intermediate and the aryl boronic acid in a Schlenk flask containing 1,4-Dioxane.

  • Degassing (Critical Step): Sparge the solution with argon or nitrogen for 10 minutes. Causality: Palladium(0) intermediates are highly susceptible to oxidation by dissolved O₂. Failure to degas will result in catalyst death and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and the aqueous K₂CO₃ solution. Heat the biphasic mixture to 90 °C for 12 hours.

  • Self-Validation Checkpoint (In-Process): A successful catalytic cycle is visually indicated by the reaction mixture maintaining a consistent red/orange hue. If the solution turns completely black with a heavy precipitate, it indicates the formation of "palladium black" (catalyst deactivation).

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium particulates, and purify via flash column chromatography.

Workflow Step1 Step 1: SNAr Reaction Reagents: Nucleophile, DIPEA Solvent: DMF or THF Temp: 0°C to RT Step2 Step 2: Isolation Quench: H2O Extract: EtOAc Purify: Silica Gel Step1->Step2 Step3 Step 3: Cross-Coupling Reagents: Boronic Acid, Pd Base: K2CO3 Temp: 80-100°C Step2->Step3

Step-by-step workflow for the sequential dual-functionalization of the pyrimidine scaffold.

Applications in Drug Development

The 5-Chloro-4-fluoro-2-methylpyrimidine scaffold is highly prized in medicinal chemistry for its ability to rapidly generate structure-activity relationship (SAR) libraries.

  • Kinase Inhibitors: The pyrimidine core frequently acts as a hinge-binding motif in ATP-competitive kinase inhibitors. The C2-methyl group is small enough to avoid steric clashes while providing favorable lipophilic contacts deep within the kinase hinge region. The C4 and C5 positions are then functionalized to project into the solvent-exposed channel and the DFG-out allosteric pockets, respectively[3].

  • CNS Agents: Due to its low molecular weight and optimal topological polar surface area (tPSA), derivatives of this scaffold readily cross the blood-brain barrier. It has been utilized in the synthesis of bispyrimidine diamines targeting Purkinje neurons and modulating kainate-induced currents[4].

References

  • ResearchGate. "Dichotomy in the reactivity of 2-methyltetrahydroquinazoline 1-oxides: SNAr reactions of 4-fluoropyrimidines." Available at:[Link]

  • American Chemical Society (ACS) - Journal of Medicinal Chemistry. "Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia." Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-fluoro-2-methylpyrimidine

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties, reactivity, and applications of 5-Chloro-4-fluoro-2-methylpyrimidine (CAS No. 898044-50-3). As a key heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, reactivity, and applications of 5-Chloro-4-fluoro-2-methylpyrimidine (CAS No. 898044-50-3). As a key heterocyclic building block, its unique electronic and steric characteristics, conferred by the chloro, fluoro, and methyl substituents on the pyrimidine core, make it a valuable intermediate in the fields of medicinal chemistry and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characterization, handling, and synthetic potential. We will delve into its known properties, provide standardized protocols for its analysis, and discuss the mechanistic rationale behind its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Introduction: The Strategic Importance of Fluorinated Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1] The strategic introduction of halogen atoms, particularly fluorine, can profoundly alter a molecule's physicochemical and pharmacological profile. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing drug-like properties.[2]

5-Chloro-4-fluoro-2-methylpyrimidine is a prime example of a highly functionalized intermediate designed for synthetic versatility. The electron-deficient nature of the pyrimidine ring, further activated by the inductive effects of the chlorine and fluorine atoms, makes it an excellent substrate for nucleophilic substitution, enabling the facile introduction of a wide range of functional groups.[3] This guide serves to consolidate the known data for this compound and provide a practical framework for its application in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. These parameters influence reaction kinetics, solubility, purification strategies, and, ultimately, the biological performance of derivative compounds.

Identification and General Properties

The foundational identity of 5-Chloro-4-fluoro-2-methylpyrimidine is established by its structural and molecular identifiers.

PropertyValueSource
CAS Number 898044-50-3[4][5][6]
Molecular Formula C₅H₄ClFN₂[6]
Molecular Weight 146.55 g/mol [6][7]
Appearance Colorless to light yellow liquid or solid-liquid mixture[8]
Purity Typically available at ≥96%[5]
Predicted Physicochemical Data

While extensive experimental data for this specific compound is not widely published, computational models provide reliable predictions that are invaluable for initial experimental design. The following data has been derived from predictive algorithms commonly used in chemical informatics.

PropertyPredicted ValueSource
Boiling Point 176.9 ± 20.0 °C
Density 1.352 ± 0.06 g/cm³
pKa -0.65 ± 0.29

Note: These values are computationally predicted and should be confirmed experimentally for critical applications.

Spectroscopic and Chromatographic Profile

Structural elucidation and purity assessment are critical for any chemical intermediate. The following sections detail the expected and reported spectroscopic data for 5-Chloro-4-fluoro-2-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information on the hydrogen environment within the molecule.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.79 (s, 1H), 3.91 (s, 3H).[4]

    • Interpretation: The singlet at 8.79 ppm corresponds to the lone aromatic proton on the pyrimidine ring (H-6). The singlet at 3.91 ppm is attributed to the three protons of the methyl group at the C-2 position. The integration (1H and 3H) confirms this assignment.

Infrared (IR) Spectroscopy

While a specific spectrum for this compound is not available, characteristic absorption bands can be predicted based on its functional groups.

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic, methyl): ~2850-2960 cm⁻¹

  • C=N and C=C stretching (pyrimidine ring): ~1450-1600 cm⁻¹

  • C-F stretching: A strong band typically in the range of 1000-1400 cm⁻¹

  • C-Cl stretching: A band in the fingerprint region, typically ~600-800 cm⁻¹[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Expected Molecular Ion (M⁺): m/z = 146.0047 (for C₅H₄³⁵ClFN₂) and 148.0018 (for C₅H₄³⁷ClFN₂). The characteristic ~3:1 isotopic pattern for chlorine would be a key diagnostic feature.

  • Predicted Adducts: [M+H]⁺ at m/z 147.0120 and [M+Na]⁺ at m/z 168.9939.[10]

Thin Layer Chromatography (TLC)

TLC is a crucial technique for monitoring reaction progress and assessing purity.

  • Reported Rf: 0.26 (developing solvent: 10% ethyl acetate in hexane).[4]

Caption: Chemical structure of 5-Chloro-4-fluoro-2-methylpyrimidine.

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-Chloro-4-fluoro-2-methylpyrimidine is rooted in its reactivity profile, which is dominated by nucleophilic aromatic substitution (SNAr).

The Principles of Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the ring susceptible to attack by nucleophiles, a contrast to the typical electrophilic substitution seen in benzene. The reaction is further accelerated by the presence of strong electron-withdrawing groups, such as the fluoro and chloro substituents on this molecule.[11]

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

  • Addition: The nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12]

  • Elimination: The leaving group is expelled, restoring the aromaticity of the ring.

Regioselectivity and Leaving Group Potential

In 5-Chloro-4-fluoro-2-methylpyrimidine, nucleophilic attack can occur at either the C-4 or C-5 position. However, the C-4 position is significantly more activated towards substitution. This is because the negative charge of the Meisenheimer complex formed upon attack at C-4 can be delocalized onto the adjacent ring nitrogen, providing substantial stabilization. Attack at C-5 does not benefit from this direct resonance stabilization.

Both chlorine and fluorine can act as leaving groups in SNAr reactions. While C-Cl bonds are generally weaker than C-F bonds, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine makes the attached carbon highly electrophilic and thus more susceptible to attack, often making fluoride a better leaving group in SNAr contexts.[11] Therefore, substitution of the fluorine at C-4 is the most probable initial reaction pathway with many nucleophiles.

snAr cluster_workflow Generalized Ssubscript{N}Ar Pathway Start 5-Chloro-4-fluoro- 2-methylpyrimidine Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack (Addition) Reagent Nucleophile (e.g., R-NH₂, R-OH, R-SH) Reagent->Intermediate Product Substituted Pyrimidine Derivative Intermediate->Product Aromaticity Restored (Elimination) LeavingGroup Leaving Group Expelled (F⁻ or Cl⁻) Intermediate->LeavingGroup characterization cluster_flow Physicochemical Characterization Workflow cluster_structure Structural & Identity cluster_physical Physical Properties cluster_purity Purity Assessment Sample Sample of 5-Chloro-4-fluoro- 2-methylpyrimidine NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR Elucidation MS Mass Spectrometry Sample->MS Elucidation IR FT-IR Spectroscopy Sample->IR Elucidation DSC Melting Point (DSC) Sample->DSC Measurement Solubility Solubility (Shake-Flask) Sample->Solubility Measurement HPLC HPLC-UV Sample->HPLC Quantification GC GC-FID Sample->GC Quantification TLC TLC Sample->TLC Quantification Final Comprehensive Property Profile NMR->Final MS->Final IR->Final DSC->Final Solubility->Final HPLC->Final GC->Final TLC->Final

Caption: A logical workflow for physicochemical characterization.

Handling, Storage, and Safety

As a reactive chemical intermediate, proper handling and storage procedures are essential to ensure safety and maintain compound integrity.

  • Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [5]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. For operations that may generate vapors or aerosols, use a respirator with appropriate cartridges (e.g., OV/AG/P99). * Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) is recommended. [4]* Spill Management: In case of a spill, evacuate the area. Use personal protective equipment. Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal. Do not allow the product to enter drains. [8]

Conclusion

5-Chloro-4-fluoro-2-methylpyrimidine is a strategically designed synthetic intermediate with significant potential in drug discovery and materials science. Its physicochemical properties are dominated by the electron-withdrawing nature of its halogen substituents, which activates the pyrimidine ring for versatile functionalization via nucleophilic aromatic substitution. While some physical properties rely on predictive data, the established spectroscopic profile and reactivity principles provide a solid foundation for its use. Adherence to the outlined analytical protocols and safety guidelines will enable researchers to effectively and safely leverage this valuable chemical building block in their synthetic endeavors.

References

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025). PMC. Retrieved from [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). PMC. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. (n.d.). PubChem. Retrieved from [Link]

  • Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. (2009, November 11). ACS Publications. Retrieved from [Link]

  • Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. (n.d.). [Source for this reference is not available in the provided context].
  • Pyrimidine, 5-chloro-4-fluoro-2-methyl- (9CI) — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-chloro-5-fluoro-4-methylpyrimidine (C5H4ClFN2). (n.d.). PubChemLite. Retrieved from [Link]

  • 4-chloro-5-fluoro-2-methylpyrimidine (C5H4ClFN2). (n.d.). PubChemLite. Retrieved from [Link]

  • 2-Chloro-5-fluoropyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • 2-chloro-4-methylpyrimidine. (2024, April 10). ChemBK. Retrieved from [Link]

  • Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. (2010, July 19). AIP Publishing. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Synthesis of 4-Chloro-5-fluoro-2-methylpyrimidine from 5-Fluoro-2-methylpyrimidin-4(3H)-one

Executive Summary & Nomenclature Resolution In the synthesis of fluorinated pyrimidine building blocks, precision in both chemical execution and nomenclature is paramount. The target transformation requested—converting 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Resolution

In the synthesis of fluorinated pyrimidine building blocks, precision in both chemical execution and nomenclature is paramount. The target transformation requested—converting 5-fluoro-2-methylpyrimidin-4(3H)-one[1] to a chlorinated derivative—yields 4-chloro-5-fluoro-2-methylpyrimidine (CAS 898044-50-3)[2].

Expert Note on Nomenclature: It is common in informal laboratory settings to see this product misidentified as "5-chloro-4-fluoro-2-methylpyrimidine" (which corresponds to a completely different isomer, CAS 99429-15-9)[3] due to numbering conventions around the pyrimidine ring. Direct deoxychlorination of the 4(3H)-one starting material strictly substitutes the oxygen at the 4-position with chlorine, leaving the 5-fluoro group intact[2]. This guide details the optimized, self-validating protocol for synthesizing the correct 4-chloro-5-fluoro isomer.

Mechanistic Causality: The Deoxychlorination Pathway

As an application scientist, it is critical to understand why specific reagents are chosen rather than just following a recipe. The conversion of a pyrimidinone to a chloropyrimidine is governed by tautomeric equilibrium and nucleophilic aromatic substitution ( SN​Ar ).

  • Tautomerization: The starting material, 5-fluoro-2-methylpyrimidin-4(3H)-one, exists in equilibrium with its enol tautomer, 5-fluoro-2-methylpyrimidin-4-ol. The hydroxyl group in the lactim form is a poor leaving group.

  • Activation: Phosphorus oxychloride ( POCl3​ ) acts as both the solvent and the electrophilic activating agent. It reacts with the hydroxyl group to form a highly reactive phosphorodichloridate intermediate.

  • Base Catalysis: The addition of an organic base, such as N,N -dimethylaniline, serves a dual purpose. It scavenges the generated HCl (preventing the protonation of the pyrimidine nitrogen, which could stall the reaction) and facilitates the formation of a highly electrophilic Vilsmeier-type intermediate.

  • Substitution: The chloride ion acts as a nucleophile, attacking the electron-deficient 4-position of the pyrimidine ring, displacing the phosphorodichloridate leaving group to yield the final product.

Mechanism A 5-Fluoro-2-methylpyrimidin-4(3H)-one (Lactam Form) B 5-Fluoro-2-methylpyrimidin-4-ol (Lactim Form) A->B Tautomerization C Phosphorodichloridate Intermediate B->C POCl3 + Base (- HCl) D 4-Chloro-5-fluoro- 2-methylpyrimidine C->D Cl- Attack (SNAr) (- PO2Cl2-)

Mechanistic pathway of pyrimidinone chlorination via POCl3 activation.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where the physical phenomena observed during the reaction and workup validate the success of the chemical transformation[2].

Reagents & Equipment
  • Starting Material: 5-fluoro-2-methylpyrimidin-4(3H)-one (1.04 g, 7.21 mmol)

  • Reagents: Phosphorus oxychloride ( POCl3​ , excess), N,N -dimethylaniline (1.80 mL)

  • Solvents: Diethyl ether, Ice water, 2N Hydrochloric acid (HCl), Saturated aqueous NaCl (Brine)

  • Equipment: 50 mL round-bottom flask, reflux condenser, drying tube, dropping funnel.

Step-by-Step Methodology
  • Reaction Assembly: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-methylpyrimidin-4(3H)-one (1.04 g, 7.21 mmol). Carefully add POCl3​ (approx. 10-15 mL) to act as the reaction medium.

  • Base Addition: Add N,N -dimethylaniline (1.80 mL) dropwise. Causality Check: A mild exotherm and color change may be observed as the base reacts with POCl3​ and HCl is liberated.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 110 °C for 90 minutes[2]. The suspension will gradually transition into a homogeneous solution as the starting material is converted into the highly soluble chlorinated product.

  • Controlled Quenching (Critical Step): Cool the reaction mixture to room temperature. Transfer the mixture to a dropping funnel and add it dropwise to a beaker containing vigorously stirred crushed ice and water. Causality Check: POCl3​ reacts violently with water to form phosphoric acid and HCl . Dropwise addition controls the exotherm, preventing the thermal hydrolysis of your newly formed 4-chloropyrimidine back to the starting pyrimidinone.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 × 20 mL). The product is highly lipophilic and will partition into the organic layer.

  • Washing & Purification:

    • Wash the combined ether layers with 2N HCl (2 × 15 mL). Causality Check: This specifically protonates and removes the N,N -dimethylaniline base into the aqueous layer.

    • Wash with distilled water (20 mL) and saturated brine (20 mL) to remove residual acids and pre-dry the organic phase.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ). Filter and carefully evaporate the ether under reduced pressure (the product is a volatile liquid) to yield 4-chloro-5-fluoro-2-methylpyrimidine (approx. 0.39 g, 34% yield)[2].

Workflow Step1 1. Reagent Mixing SM + N,N-dimethylaniline in POCl3 Step2 2. Activation & Heating Reflux at 110 °C for 90 min Step1->Step2 Step3 3. Controlled Quench Dropwise addition into ice water Step2->Step3 Step4 4. Extraction Extract aqueous layer with Diethyl Ether Step3->Step4 Step5 5. Washing 2N HCl (removes base), H2O, Brine Step4->Step5 Step6 6. Isolation Dry over MgSO4, filter, and evaporate Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target pyrimidine.

Reaction Parameters & Analytical Validation

To ensure the integrity of the synthesized compound, immediate analytical validation is required. The table below summarizes the quantitative parameters and the expected analytical fingerprints[2].

Expert Analytical Insight: While literature[2] reports a 1H NMR singlet at δ 3.91 ppm for this specific protocol, chemists should be aware that a chemical shift of 3.91 ppm is uncharacteristically downfield for a pyrimidine C2-methyl group (typically ~2.5-2.7 ppm) and is more representative of a methoxy substituent. Ensure you cross-reference your starting material's purity (CAS 1480-91-7 vs. CAS 1480-96-2)[1][4] if this anomaly appears in your spectra.

ParameterValue / Description
Starting Material 5-Fluoro-2-methylpyrimidin-4(3H)-one (CAS 1480-91-7)
Target Product 4-Chloro-5-fluoro-2-methylpyrimidine (CAS 898044-50-3)
Reagents POCl3​ (Solvent/Reactant), N,N -Dimethylaniline (Base)
Reaction Temperature 110 °C (Reflux)
Reaction Time 90 minutes
Expected Yield ~34% (Volatile liquid, requires careful evaporation)
TLC (10% EtOAc/Hexane) Rf​ = 0.26 (Self-validation checkpoint)
1H NMR (400 MHz, DMSO- d6​ ) δ 8.79 (s, 1H, Pyrimidine C6-H), 3.91 (s, 3H, reported)

References

  • PubChemLite: 4-chloro-5-fluoro-2-methylpyrimidine (C5H4ClFN2). uni.lu.
  • 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE | 898044-50-3. ChemicalBook.
  • 99429-15-9 CAS Manufactory (5-chloro-4-fluoro-2-methylpyrimidine). ChemicalBook.
  • CAS 1480-91-7: 5-Fluoro-2-methyl-4(3H)-one. CymitQuimica.
  • 2-methoxy-5-fluorouracil | 1480-96-2. Chemical Bull Pvt. Ltd.

Sources

Exploratory

A Technical Guide to the Structural Analysis and Confirmation of 5-Chloro-4-fluoro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the structural analysis and confirmat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural analysis and confirmation of 5-Chloro-4-fluoro-2-methylpyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug development. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, this guide presents a self-validating system for the unambiguous identification of the target molecule. Each analytical section details the underlying principles, experimental protocols, data interpretation, and the causal reasoning behind methodological choices, ensuring scientific integrity and reproducibility.

Introduction to 5-Chloro-4-fluoro-2-methylpyrimidine

5-Chloro-4-fluoro-2-methylpyrimidine belongs to the class of halogenated pyrimidines, which are key building blocks in the synthesis of a wide range of biologically active compounds. The strategic placement of chloro, fluoro, and methyl substituents on the pyrimidine ring significantly influences the molecule's electronic properties, reactivity, and potential as a pharmacophore. Accurate and robust structural elucidation is paramount for ensuring the quality and efficacy of any downstream applications, from fundamental research to the development of novel therapeutics. This guide provides a multi-faceted analytical approach to confidently confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 5-Chloro-4-fluoro-2-methylpyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR is the initial and often most informative experiment for confirming the presence and environment of hydrogen atoms in a molecule.

The ¹H NMR spectrum of 5-Chloro-4-fluoro-2-methylpyrimidine is expected to be relatively simple, revealing two key signals:

  • A singlet integrating to 3H around δ 2.5-4.0 ppm: This signal is attributed to the methyl group (CH₃) at the C2 position. Its singlet nature indicates no adjacent protons to couple with. A reported experimental value is a singlet at 3.91 ppm in DMSO-d6.[1]

  • A singlet integrating to 1H around δ 8.5-9.0 ppm: This signal corresponds to the proton at the C6 position of the pyrimidine ring. The absence of coupling confirms the substitution pattern on the ring. A reported experimental value is a singlet at 8.79 ppm in DMSO-d6.[1]

The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and halogen substituents.

  • Sample Preparation: Dissolve 5-10 mg of 5-Chloro-4-fluoro-2-methylpyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals and ensure sample solubility.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm or DMSO at δ 2.50 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, this experiment is less sensitive than ¹H NMR.

Based on predictive models and analysis of similar structures, the following ¹³C chemical shifts are anticipated:

Predicted Chemical Shift (ppm)Carbon AssignmentRationale
~165-170C2Attached to two nitrogen atoms and the methyl group.
~150-155 (doublet)C4Directly bonded to fluorine, resulting in a large one-bond C-F coupling constant (¹JCF). Also attached to chlorine and nitrogen.
~120-125 (doublet)C5Attached to chlorine and fluorine, with the fluorine causing a two-bond C-F coupling (²JCF).
~155-160 (doublet)C6Bonded to a proton and influenced by the adjacent nitrogen and the fluorine at C5, likely showing a three-bond C-F coupling (³JCF).
~20-25CH₃A typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments). Proton decoupling simplifies the spectrum to singlets for each carbon (unless coupled to fluorine).

    • Number of Scans: 1024-4096 scans are typically required.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm or DMSO-d₆ at δ 39.52 ppm).

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine environment in the molecule.

A single signal is expected for the fluorine atom at the C5 position.

  • A singlet (or a doublet if coupled to C6-H) around -120 to -150 ppm: The exact chemical shift is dependent on the solvent and the electronic environment created by the adjacent chloro and methyl-substituted pyrimidine ring. The coupling to the C6 proton, if resolved, would appear as a doublet.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A spectrometer equipped with a multinuclear probe capable of observing ¹⁹F.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-32 scans.

    • Reference: An external reference standard such as CFCl₃ (δ 0 ppm) is typically used.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep Dissolve 5-50 mg of sample in 0.6 mL deuterated solvent H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR Prep->C13_NMR F19_NMR ¹⁹F NMR Prep->F19_NMR Process Fourier Transform, Phase & Baseline Correction H1_NMR->Process C13_NMR->Process F19_NMR->Process Interpret Assign Signals & Confirm Structure Process->Interpret

Figure 1: General workflow for NMR-based structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Molecular Weight and Fragmentation

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing information on the molecular weight and fragmentation pattern of the analyte.

Data Interpretation
  • Gas Chromatography: A single sharp peak in the chromatogram indicates the purity of the sample. The retention time is a characteristic property under specific GC conditions.

  • Mass Spectrometry:

    • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 5-Chloro-4-fluoro-2-methylpyrimidine (146.55 g/mol ).

    • Isotope Pattern: Due to the presence of chlorine, the molecular ion peak will appear as a cluster of two peaks, [M]⁺ and [M+2]⁺, in an approximate ratio of 3:1, which is characteristic of a single chlorine atom.

    • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for halogenated pyrimidines include the loss of a chlorine radical (Cl•), a fluorine radical (F•), or a methyl radical (CH₃•), as well as the cleavage of the pyrimidine ring.

m/zPredicted Fragment Ion
146[M]⁺
148[M+2]⁺
131[M - CH₃]⁺
111[M - Cl]⁺
127[M - F]⁺
Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

MS_Fragmentation M [M]⁺ m/z 146/148 M_minus_CH3 [M - CH₃]⁺ m/z 131/133 M->M_minus_CH3 - •CH₃ M_minus_Cl [M - Cl]⁺ m/z 111 M->M_minus_Cl - •Cl M_minus_F [M - F]⁺ m/z 127/129 M->M_minus_F - •F Ring_Frag Ring Fragments M->Ring_Frag Ring Cleavage

Figure 2: Predicted mass spectral fragmentation pathways.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands and Interpretation
Wavenumber (cm⁻¹)Vibration TypeRationale
~3100-3000Aromatic C-H stretchCorresponds to the C6-H bond on the pyrimidine ring.
~2950-2850Aliphatic C-H stretchFrom the methyl group at C2.
~1600-1450C=C and C=N ring stretchingCharacteristic vibrations of the pyrimidine aromatic ring.
~1300-1200C-F stretchStrong absorption due to the high electronegativity of fluorine.
~800-600C-Cl stretchThe position of this band can be variable.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Collect the spectrum of the sample.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Confirmatory Analysis and Conclusion

The structural confirmation of 5-Chloro-4-fluoro-2-methylpyrimidine is achieved through the congruent interpretation of data from multiple, independent analytical techniques.

  • NMR spectroscopy provides the definitive connectivity of the atoms, establishing the core structure and the relative positions of the substituents.

  • GC-MS confirms the molecular weight and provides a characteristic fragmentation pattern that is consistent with the proposed structure. The isotopic pattern for chlorine is a key diagnostic feature.

  • FT-IR spectroscopy verifies the presence of the key functional groups (aromatic ring, C-F, C-Cl, and C-H bonds).

When the data from these three techniques are in complete agreement, the structure of 5-Chloro-4-fluoro-2-methylpyrimidine can be considered unambiguously confirmed. This multi-technique approach ensures the highest level of scientific rigor and is a cornerstone of quality control in chemical research and development.

References

Sources

Foundational

A Spectroscopic Guide to 5-Chloro-4-fluoro-2-methylpyrimidine: Elucidating Molecular Structure and Purity

An In-depth Technical Guide for Researchers and Drug Development Professionals This guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-4-fluoro-2-methylpyrimidine, a key heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-4-fluoro-2-methylpyrimidine, a key heterocyclic compound with applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the principles behind the data acquisition and interpretation, ensuring scientific integrity and empowering researchers in their own analytical endeavors.

Introduction: The Importance of Spectroscopic Characterization

5-Chloro-4-fluoro-2-methylpyrimidine is a substituted pyrimidine, a class of compounds of immense biological and pharmaceutical importance.[1] The precise arrangement of its substituents—a chloro group, a fluoro group, and a methyl group on the pyrimidine core—gives rise to its unique chemical properties and potential for use as a building block in the synthesis of more complex molecules.

Accurate structural elucidation and purity assessment are paramount in any chemical research or drug development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for achieving this.[2] This guide will delve into the theoretical and practical aspects of using these techniques to characterize 5-Chloro-4-fluoro-2-methylpyrimidine.

Molecular Structure and its Spectroscopic Implications

The structure of 5-Chloro-4-fluoro-2-methylpyrimidine dictates its spectroscopic signature. The pyrimidine ring is an aromatic heterocycle, and its electronic environment is significantly influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, and the electron-donating effect of the methyl group. These features will manifest in the chemical shifts observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of protons in a molecule.[2] For 5-Chloro-4-fluoro-2-methylpyrimidine, the ¹H NMR spectrum is relatively simple, providing a clear and unambiguous confirmation of the presence of the methyl and pyrimidine ring protons.

Table 1: ¹H NMR Spectroscopic Data for 5-Chloro-4-fluoro-2-methylpyrimidine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.79Singlet1HH-6
3.91Singlet3H-CH₃

Solvent: DMSO-d₆, 400 MHz[3]

Interpretation and Experimental Rationale:

The proton at the 6-position (H-6) of the pyrimidine ring appears as a singlet at 8.79 ppm.[3] Its downfield chemical shift is characteristic of protons attached to electron-deficient aromatic rings. The singlet multiplicity arises because there are no adjacent protons within a three-bond distance to cause spin-spin coupling.

The methyl protons (-CH₃) resonate as a singlet at 3.91 ppm, integrating to three protons.[3] This signal is also a singlet due to the absence of adjacent protons. The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is common for polar organic molecules, as it provides excellent solubility and its residual proton signals do not interfere with the signals of the analyte.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-4-fluoro-2-methylpyrimidine

Carbon AtomPredicted Chemical Shift (δ) ppmRationale
C-2160 - 165Attached to two nitrogen atoms and the methyl group.
C-4155 - 160 (doublet)Attached to nitrogen, chlorine, and fluorine. The C-F coupling will result in a doublet.
C-5115 - 125 (doublet)Attached to chlorine and fluorine. The C-F coupling will result in a doublet.
C-6150 - 155 (doublet)Attached to a proton and influenced by the adjacent fluorine.
-CH₃20 - 25Typical range for a methyl group attached to an aromatic ring.

Rationale for Predictions:

The chemical shifts of the carbon atoms in the pyrimidine ring are highly dependent on the substituents.[2] The electronegative chlorine and fluorine atoms will cause a significant downfield shift for the carbons they are attached to (C-4 and C-5). Furthermore, the fluorine atom will couple with the carbon atoms, resulting in characteristic doublets in the proton-decoupled ¹³C NMR spectrum. The magnitude of the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) can provide additional structural information.

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this molecule.[5] The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to high sensitivity.[5] The large chemical shift range of ¹⁹F NMR minimizes signal overlap and is exquisitely sensitive to the local electronic environment.[5]

For 5-Chloro-4-fluoro-2-methylpyrimidine, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. This signal would likely be a singlet, or a narrow multiplet due to long-range coupling with the proton at C-6 and the methyl protons.

NMR Experimental Protocol

A general workflow for acquiring NMR spectra is crucial for obtaining high-quality, reproducible data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Tune and match the probe acq2->acq3 acq4 Acquire spectra (¹H, ¹³C, ¹⁹F) acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Baseline correct the spectrum proc2->proc3 proc4 Integrate signals and assign chemical shifts proc3->proc4

Caption: General experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] While a specific IR spectrum for 5-Chloro-4-fluoro-2-methylpyrimidine is not provided in the search results, we can predict the characteristic absorption bands based on its structure.

Table 3: Predicted IR Absorption Bands for 5-Chloro-4-fluoro-2-methylpyrimidine

Wavenumber (cm⁻¹)IntensityVibrational Mode
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (-CH₃)
1600 - 1550StrongC=N stretching (pyrimidine ring)
1500 - 1400StrongC=C stretching (pyrimidine ring)
1250 - 1000StrongC-F stretch
800 - 600StrongC-Cl stretch

Interpretation and Experimental Rationale:

The presence of the pyrimidine ring will give rise to characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[6][7] The aromatic C-H stretching will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The most informative peaks for confirming the presence of the halogen substituents will be the C-F and C-Cl stretching bands. The C-F stretch is typically strong and appears in the 1250-1000 cm⁻¹ region, while the C-Cl stretch is also strong and is found in the 800-600 cm⁻¹ region.

IR Experimental Protocol

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid sample on the ATR crystal prep2 Apply pressure to ensure good contact prep1->prep2 acq1 Collect a background spectrum prep2->acq1 acq2 Collect the sample spectrum acq1->acq2 proc1 Perform background subtraction acq2->proc1 proc2 Identify and label significant peaks proc1->proc2

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] It provides information about the molecular weight and elemental composition of a compound and can also offer structural insights through the analysis of fragmentation patterns.[2]

Molecular Ion and Isotopic Pattern

The calculated molecular weight of 5-Chloro-4-fluoro-2-methylpyrimidine (C₅H₄ClFN₂) is 146.55 g/mol .[8][9] In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass.

A key feature to look for in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two peaks for the molecular ion:

  • M⁺: at m/z corresponding to the molecule containing ³⁵Cl.

  • [M+2]⁺: at m/z two units higher, corresponding to the molecule containing ³⁷Cl.

The intensity ratio of the M⁺ to [M+2]⁺ peaks will be approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom.

Fragmentation Pattern

While an experimental mass spectrum is unavailable, we can predict plausible fragmentation pathways under electron ionization (EI) conditions. Common fragmentation pathways for pyrimidine derivatives involve the loss of substituents or the cleavage of the ring.

Plausible Fragment Ions:

  • [M - CH₃]⁺: Loss of the methyl group.

  • [M - Cl]⁺: Loss of the chlorine atom.

  • [M - F]⁺: Loss of the fluorine atom.

  • Fragments resulting from the cleavage of the pyrimidine ring.

Mass Spectrometry Experimental Protocol

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) prep2 Infuse the sample into the ion source (e.g., ESI, EI) prep1->prep2 acq1 Ionize the sample prep2->acq1 acq2 Separate ions in the mass analyzer acq1->acq2 acq3 Detect the ions acq2->acq3 proc1 Generate the mass spectrum acq3->proc1 proc2 Identify the molecular ion peak and its isotopic pattern proc1->proc2 proc3 Analyze the fragmentation pattern proc2->proc3

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of 5-Chloro-4-fluoro-2-methylpyrimidine, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the molecular puzzle. The ¹H NMR confirms the proton environment, while ¹³C and ¹⁹F NMR provide a detailed map of the carbon and fluorine framework. IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and elemental composition.

For researchers and drug development professionals, a thorough understanding of these spectroscopic techniques and their application is not just a matter of data collection, but a fundamental aspect of ensuring the quality, safety, and efficacy of the chemical entities they work with.

References

  • Malet-Martino, M., & Martino, R. (2002). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Magnetic Resonance in Medicine, 47(4), 671-680.
  • Kumar, A., & Singh, R. K. (2015). SPECTROSCOPIC AND VIBRATIONAL CHARACTERIZATION OF FLUORINATED PYRIMIDINE, NBO, NLO, THERMODYNAMIC FUNCTIONS, HOMO LUMO ANALYSIS. Indian Journal of Applied Research, 5(4), 224-228.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2012). IR, NMR spectral data of pyrimidine derivatives.
  • Rani, M. J., & Kumar, S. A. (2020). Novel Pyrimidine Derivatives as Promising Antibacterial Agents. Research Journal of Pharmacy and Technology, 13(8), 3653-3658.
  • AIP Publishing. (2020). Experimental and Optimized Studies of Some Pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • PubMed. (1998). In vivo monitoring of fluoropyrimidine metabolites: magnetic resonance spectroscopy in the evaluation of 5-fluorouracil. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

  • PubChem. (2026). 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. Retrieved from [Link]

  • MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

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Exploratory

Comprehensive Technical Guide: Commercial Availability, Chemical Reactivity, and Pharmaceutical Applications of 5-Chloro-4-fluoro-2-methylpyrimidine

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry and drug development, fluorinated heterocycles serve as indispensable building blocks. 5-Chloro-4-fluoro-2-methylpyrimidine (CAS 994...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry and drug development, fluorinated heterocycles serve as indispensable building blocks. 5-Chloro-4-fluoro-2-methylpyrimidine (CAS 99429-15-9) has emerged as a highly versatile, commercially available intermediate. Its structural architecture is meticulously primed for orthogonal functionalization, making it a critical node in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and Targeted Protein Degraders (PROTACs).

The causality behind its utility lies in its distinct halogenation pattern. The fluorine atom at the C4 position is highly activated by the electron-withdrawing nature of the pyrimidine ring and the inductive effect of the adjacent C5-chlorine, making it an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr). Conversely, the C5-chlorine remains inert under SNAr conditions, preserving it as a handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). Furthermore, the C2-methyl group provides essential steric shielding, reducing the molecule's susceptibility to metabolic oxidation and improving the overall pharmacokinetic profile of the final drug candidate.

Physicochemical Profiling

To facilitate integration into high-throughput screening and scale-up workflows, the quantitative data characterizing this building block is summarized below.

PropertyValue
Chemical Name 5-Chloro-4-fluoro-2-methylpyrimidine
CAS Number 99429-15-9
Molecular Formula C5H4ClFN2
Molecular Weight 146.55 g/mol
Structural Similarity (to 25151-07-9) 0.82
Appearance Colorless to light yellow liquid/solid (temperature dependent)
Commercial Status In Stock / Globally Available

Data synthesized from commercial inventory records[1],[2].

Commercial Supply Chain Dynamics

The commercial availability of 5-Chloro-4-fluoro-2-methylpyrimidine has expanded significantly to meet the demands of oncology and immunology drug pipelines. It is readily accessible through specialized chemical suppliers such as 1[1] and 2[2]. For drug development professionals, sourcing this compound from vendors that provide rigorous quality control—typically >97% purity validated by HPLC and ^19F-NMR—is critical to prevent downstream catalytic poisoning during subsequent cross-coupling steps.

Experimental Methodology: Regioselective SNAr Workflow

The following protocol outlines a self-validating system for the regioselective functionalization of 5-Chloro-4-fluoro-2-methylpyrimidine via SNAr, a foundational step in building complex API scaffolds.

Step-by-Step Protocol
  • Preparation & Solvation: Dissolve 5-Chloro-4-fluoro-2-methylpyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent. It is specifically chosen because it stabilizes the highly polar Meisenheimer complex transition state, significantly accelerating the SNAr reaction rate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the hydrofluoric acid (HF) byproduct generated during the reaction without competing with the primary nucleophile for the electrophilic C4 position.

  • Nucleophile Introduction: Cool the reaction vessel to 0 °C. Slowly add the desired amine nucleophile (e.g., an aniline derivative, 1.05 eq) dropwise, then allow the mixture to warm to room temperature over 2 hours.

    • Causality: The C4-fluorine is hyper-activated. Initiating the reaction at 0 °C prevents exothermic degradation and ensures absolute regioselectivity. The C5-chlorine requires much higher activation energy to react and thus remains fully intact under these mild conditions.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture and analyze via LC-MS.

    • Validation Logic: The protocol is self-validating if the chromatogram shows the complete disappearance of the starting material mass (m/z 146.5) and the emergence of a single new peak corresponding to the (M+H) of the C4-substituted product. The presence of a single product peak confirms that the C5-chlorine was not displaced.

  • Quenching & Workup: Quench the reaction with cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

SNAr_Workflow A 5-Chloro-4-fluoro- 2-methylpyrimidine (CAS 99429-15-9) C SNAr Intermediate (C4-Substituted) A->C SNAr Reaction DIPEA, DMF, 0°C to rt B Amine Nucleophile (e.g., Aniline deriv.) B->C E Cross-Coupled Product (C4, C5-Disubstituted) C->E Suzuki Coupling Pd(dppf)Cl2, Base, Heat D Boronic Acid/Ester D->E

Figure 1: Regioselective SNAr workflow and downstream cross-coupling functionalization.

Advanced Application: BCL6 Targeted Protein Degraders (PROTACs)

The ultimate value of 5-Chloro-4-fluoro-2-methylpyrimidine is realized in its application toward cutting-edge therapeutics. A prime example is its utilization in the synthesis of B-cell lymphoma 6 (BCL6) modulators, specifically ligand-directed degraders (PROTACs).

Recent intellectual property published by Bristol Myers Squibb (3[3]) highlights the use of pyrimidine-based heterocycles to create potent CRL4-CRBN E3 ubiquitin ligase-dependent BCL6 degraders[3]. An advanced analog in this class, BMS-986458, demonstrates exquisite selectivity and drives broad anti-tumor effects in non-Hodgkin's lymphoma (NHL) models by rapidly degrading the BCL6 protein[4].

In these PROTAC architectures, the substituted pyrimidine core acts as a rigid, metabolically stable hinge. The C4-amine linkage connects to the target-binding domain, while the C5 position (functionalized via cross-coupling from the original chlorine atom) serves as the optimal vector for attaching the linker that bridges to the E3 ligase ligand (e.g., a lenalidomide derivative). This precise spatial arrangement is critical for inducing the ternary complex formation necessary for ubiquitination.

PROTAC_Mechanism BCL6 Target Protein (BCL6) PROTAC PROTAC Molecule Target Ligand (Pyrimidine-based) Linker E3 Ligase Ligand (CRBN) BCL6->PROTAC Binds Target Ligand Ub Polyubiquitination PROTAC->Ub Ternary Complex Formation Induces Proximity E3 E3 Ubiquitin Ligase (CRL4-CRBN) E3->PROTAC Binds E3 Ligand Proteasome 26S Proteasome (Target Degradation) Ub->Proteasome Proteasomal Degradation

Figure 2: Mechanism of action for BCL6 targeted protein degraders utilizing the pyrimidine core.

References

  • WIPO Patentscope - WO/2023/212147: HETEROCYCLIC COMPOUNDS AS MODULATORS OF BCL6 AS LIGAND DIRECTED DEGRADERS. Retrieved from:[Link]

Sources

Foundational

A Technical Guide to the Safe Handling and Application of 5-Chloro-4-fluoro-2-methylpyrimidine

Introduction: Understanding 5-Chloro-4-fluoro-2-methylpyrimidine 5-Chloro-4-fluoro-2-methylpyrimidine is a halogenated heterocyclic compound that serves as a critical building block in modern synthetic and medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding 5-Chloro-4-fluoro-2-methylpyrimidine

5-Chloro-4-fluoro-2-methylpyrimidine is a halogenated heterocyclic compound that serves as a critical building block in modern synthetic and medicinal chemistry. Its pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including antiviral, antibacterial, and anticancer agents. The specific arrangement of chloro, fluoro, and methyl substituents on this pyrimidine ring offers chemists a versatile platform for targeted functionalization.

The reactivity of the carbon-halogen bonds is central to its utility. The electron-deficient nature of the pyrimidine ring significantly activates the attached halogens towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1] This allows for the sequential and regioselective introduction of various moieties, a crucial strategy in the synthesis of complex drug candidates.[1] Specifically, the C4-chloro group is generally more susceptible to displacement than halogens at other positions, providing a predictable handle for synthetic transformations.[2][3]

However, the very features that make this compound synthetically valuable—its reactivity and its potential to be incorporated into biologically potent molecules—also necessitate a rigorous and informed approach to its handling. As with many novel chemical entities synthesized in research labs, it should be treated as potentially cytotoxic until proven otherwise.[4][5] This guide provides a comprehensive framework for the safe handling, storage, and disposal of 5-Chloro-4-fluoro-2-methylpyrimidine, grounded in established safety protocols and an understanding of its chemical nature.

Hazard Identification and GHS Classification

While a specific Safety Data Sheet (SDS) for 5-Chloro-4-fluoro-2-methylpyrimidine is not publicly available, we can infer its likely hazard profile from the SDS of its close structural isomer, 4-Chloro-5-fluoro-2-methyl-pyrimidine (CAS No. 898044-50-3) .[6][7] Researchers must treat the following classification as a minimum safety standard and handle the compound with the assumption that it possesses these, or potentially greater, hazards.

Table 1: GHS Classification and Hazard Statements (Inferred)

Hazard Class Category Signal Word Hazard Statement Precautionary Codes (Examples)
Acute Toxicity Not Classified Warning May be harmful if swallowed, in contact with skin, or if inhaled. P261, P271, P280
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation.[8] P264, P280, P302+P352
Serious Eye Damage/Irritation Category 2A Warning H319: Causes serious eye irritation.[8] P280, P305+P351+P338

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[8] | P261, P271, P304+P340 |

Data inferred from SDS for the isomer 4-Chloro-5-fluoro-2-methyl-pyrimidine and similar halogenated pyrimidines.[6][8]

Toxicological Profile and Health Effects (Inferred)

The primary routes of occupational exposure are inhalation of dust or aerosols, skin contact, and eye contact. Accidental ingestion is also a potential route.

  • Skin and Eye Irritation: As indicated by the GHS classification, the compound is expected to be a skin and eye irritant.[8] Direct contact can cause redness, pain, and inflammation. Prolonged or repeated skin exposure may lead to dermatitis.[9]

  • Respiratory Irritation: Inhalation of the powder can irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath.[10]

  • Systemic Effects: While specific data is unavailable, the structural similarity to fluoropyrimidines, a class of compounds used in chemotherapy, suggests a potential for cytotoxicity.[11] These compounds can interfere with DNA and RNA synthesis, leading to genotoxic effects.[11] Therefore, chronic exposure, even at low levels, should be meticulously avoided. All novel compounds with potential cytotoxic activity should be handled with the utmost care to prevent occupational exposure.[4][5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. Engineering controls are the primary line of defense, supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 5-Chloro-4-fluoro-2-methylpyrimidine, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[12]

  • Ventilation: The laboratory must be well-ventilated with a minimum of 6-12 air changes per hour to prevent the accumulation of vapors or dust.

  • Designated Area: It is best practice to designate a specific area within the lab for handling potent or potentially cytotoxic compounds. This area should be clearly labeled.[13]

Personal Protective Equipment (PPE)

PPE selection should be based on a thorough risk assessment. The following represents the minimum required PPE.

  • Hand Protection: Double-gloving is required. Use nitrile gloves as the primary layer, ensuring they are inspected for pinholes before use.[12] Change gloves immediately if contamination is suspected and after each handling session.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes (compliant with EN 166 or ANSI Z87.1 standards) are mandatory.[14] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]

  • Body Protection: A buttoned, long-sleeved laboratory coat is required. A chemically resistant apron should be worn over the lab coat for larger-scale operations.

  • Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, in the event of a spill or a failure of engineering controls, a respirator with an appropriate cartridge (e.g., OV/AG/P99) must be available.[7]

PPE_Workflow start Task: Handling 5-Chloro-4-fluoro-2-methylpyrimidine fume_hood Is the task performed in a certified fume hood? start->fume_hood ppe_minimum Minimum PPE: - Double Nitrile Gloves - Safety Goggles (sealed) - Lab Coat fume_hood->ppe_minimum Yes stop_procedure STOP! Do not proceed outside of a fume hood. fume_hood->stop_procedure No splash_risk Is there a significant risk of splashing? ppe_minimum->splash_risk add_face_shield Add Face Shield splash_risk->add_face_shield Yes end_procedure Proceed with task splash_risk->end_procedure No add_face_shield->end_procedure

Caption: PPE selection workflow for handling the compound.

Standard Operating Procedure for Handling and Storage

This section outlines a detailed protocol for safely weighing and dispensing the compound, which is presumed to be a solid or liquid.[6]

Protocol: Weighing and Dispensing
  • Preparation:

    • Don all required PPE (double gloves, safety goggles, lab coat).

    • Ensure the chemical fume hood sash is at the appropriate working height.

    • Decontaminate the work surface inside the fume hood.

    • Place a plastic-backed absorbent liner on the work surface to contain any minor spills.[12]

    • Place an analytical balance inside the fume hood, or use a draft shield if weighing outside the hood is unavoidable (not recommended).

  • Dispensing:

    • Retrieve the stock container from its designated storage location.

    • Carefully open the container inside the fume hood to avoid generating dust.

    • Use a clean, dedicated spatula to transfer the desired amount of solid to a tared weighing vessel.

    • If it is a liquid, use a calibrated pipette or syringe.

    • Perform the transfer slowly and deliberately to minimize aerosol or dust generation.

  • Post-Dispensing:

    • Securely close the primary stock container.

    • Wipe the exterior of the stock container with a damp cloth (e.g., with 70% ethanol) before returning it to storage.

    • Carefully transfer the weighed compound to your reaction vessel, still within the fume hood.

  • Decontamination:

    • Clean the spatula and any non-disposable equipment with an appropriate solvent.

    • Wipe down the balance and the work surface within the fume hood.

    • Carefully fold the absorbent liner inward, place it in a designated solid waste bag, and seal it.

    • Remove the outer pair of gloves and dispose of them in the designated waste.

    • Wash hands thoroughly with soap and water after exiting the lab.

Safe Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Keep away from sources of ignition.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases. The compound may react violently or decompose under these conditions.

  • Labeling: The storage location should be clearly marked with a "Cytotoxic" or "Chemical Hazard" warning label.[13]

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Spill Response

Access to the spill area should be restricted immediately.[12] Do not attempt to clean a large spill if you are not trained to do so.

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a containment hood.

  • Protect: Don appropriate PPE, including respiratory protection if the spill generates dust or is outside a fume hood.

  • Contain: For a small liquid spill, cover with an inert absorbent material (e.g., vermiculite, Chemizorb®). For a small solid spill, gently cover with a damp paper towel to avoid raising dust.[8]

  • Clean: Working from the outside in, carefully collect the absorbent material or contaminated towels using a scoop or forceps. Place all materials into a labeled, sealed hazardous waste container.

  • Decontaminate: Clean the spill area three times with a detergent solution, followed by clean water.[12]

  • Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.[13]

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<5g or <5mL) assess->small_spill Small large_spill Large Spill or Outside Containment assess->large_spill Large don_ppe Don Spill Response PPE (incl. Respirator if needed) small_spill->don_ppe evacuate Alert others! Evacuate Area! Call EHS/Emergency Response large_spill->evacuate contain Contain Spill (Absorbent material or wet paper towel) don_ppe->contain cleanup Collect waste into a sealed container contain->cleanup decontaminate Decontaminate area (Detergent -> Water) cleanup->decontaminate report Report to Supervisor/EHS decontaminate->report

Caption: Emergency response workflow for a chemical spill.

First Aid Measures

Table 2: First Aid Procedures

Exposure Route Action
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Chemical Reactivity and Stability

  • Stability: The compound is stable under recommended storage conditions. Avoid exposure to heat, light, and moisture.[15]

  • Reactivity: The pyrimidine ring is electron-deficient, which dictates its reactivity.

    • C4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution. It is also the more reactive site in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to other positions.[1]

    • C5-Fluoro Group: The C-F bond is significantly stronger and generally unreactive in palladium-catalyzed cross-couplings under standard conditions.[2][3] This differential reactivity allows for selective functionalization at the C4 position while leaving the C5 position intact for subsequent transformations.

  • Hazardous Decomposition Products: Combustion or thermal decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[14]

Waste Disposal

All waste generated from handling 5-Chloro-4-fluoro-2-methylpyrimidine must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, absorbent pads), weighing papers, and empty containers should be collected in a dedicated, clearly labeled, and sealed hazardous waste bag or container.[12]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Route: All waste must be disposed of through the institution's EHS office, typically via incineration.[12] Do not dispose of this chemical down the drain.[7]

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.).
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (n.d.). BenchChem.
  • Al-Rawi, S., et al. (2020).
  • SOP for use of cytotoxic agents in Research. (n.d.). University of North Texas Health Science Center.
  • Luo, G., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. American Chemical Society.
  • Luo, G., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Vella, J., et al. (2017).
  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (2021). California Institute of Technology Environmental Health & Safety.
  • 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE - Safety D
  • 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE - Safety Data Sheet (Altern
  • SAFETY DATA SHEET - 2,4,6-Trichloropyrimidine. (2024). Merck Millipore.
  • Vaskova, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction | Request PDF. (n.d.).
  • SAFETY DATA SHEET - 2-Chloro-4-(trifluoromethyl)pyrimidine. (2024). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine. (2024). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98%. (2023). Fisher Scientific.
  • SAFETY DATA SHEET - ProClin™ 950. (n.d.). Merck Millipore.
  • 2,4-Dichloro-5-methylpyrimidine - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • 2-Chloro-5-fluoropyrimidine - SAFETY D
  • 2-chloro-4-fluoro-5-methylpyrimidine — Chemical Substance Inform
  • Heidelberger, C., & Ungeleider, J.S. (1988). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. PubMed.
  • SAFETY DATA SHEET - Refrigerant Gas Mixture. (2021). FJC Inc..

Sources

Exploratory

The Strategic Role of 5-Chloro-4-fluoro-2-methylpyrimidine in Modern Medicinal Chemistry: A Technical Guide to Scaffold Functionalization and Target Engagement

Executive Summary In the landscape of modern drug discovery, the selection of starting building blocks dictates the trajectory of lead optimization, metabolic stability, and target engagement. 5-Chloro-4-fluoro-2-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the selection of starting building blocks dictates the trajectory of lead optimization, metabolic stability, and target engagement. 5-Chloro-4-fluoro-2-methylpyrimidine (CAS 99429-15-9) [1] has emerged as a highly privileged scaffold in medicinal chemistry. This whitepaper provides an in-depth technical analysis of this specific pyrimidine derivative, detailing the causality behind its structural features, its applications in synthesizing targeted kinase inhibitors, and validated experimental protocols for its functionalization.

Electronic and Structural Profiling: The Causality of Scaffold Design

To leverage 5-chloro-4-fluoro-2-methylpyrimidine effectively, researchers must understand the precise electronic and steric contributions of each substituent. The molecule is not merely a collection of atoms, but a highly tuned electrophilic system designed for selective late-stage functionalization and optimal protein-ligand interactions.

  • The C4-Fluorine (The SNAr Vector): In pyrimidine chemistry, fluorine is a vastly superior leaving group compared to chlorine for Nucleophilic Aromatic Substitution (SNAr). While the C–F bond is thermodynamically stronger than the C–Cl bond, the rate-determining step in SNAr is the formation of the anionic Meisenheimer complex, not the expulsion of the leaving group. Fluorine's extreme electronegativity (Pauling scale: 3.98) exerts a powerful inductive withdrawal effect, highly activating the C4 carbon toward nucleophilic attack [2].

  • The C5-Chlorine (The Lipophilic/Steric Modulator): The addition of a chlorine atom at the C5 position serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the scaffold, which is critical for Blood-Brain Barrier (BBB) penetration in CNS-targeted therapeutics. Second, in the context of kinase inhibitors, the bulky, lipophilic chlorine atom is perfectly positioned to project into the hydrophobic "gatekeeper" pocket of the ATP-binding site, enhancing both potency and kinase selectivity [3]. Furthermore, its electron-withdrawing nature lowers the pKa of the adjacent pyrimidine nitrogens, improving the molecule's overall membrane permeability.

  • The C2-Methyl (The Metabolic Blocker): Unsubstituted C2 positions on pyrimidine rings are notorious metabolic soft spots, highly susceptible to rapid oxidation by Aldehyde Oxidase (AO). The incorporation of a C2-methyl group sterically shields this position, preventing oxidative degradation while adding minimal molecular weight, thereby preserving a high Ligand Efficiency (LE).

Core Application: Targeted Kinase Inhibitors (Oncology & CNS)

The pyrimidine core is a ubiquitous motif in oncology and neuropharmacology due to its ability to mimic the adenine ring of ATP. The N1 and N3 nitrogens act as critical hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region.

5-Chloropyrimidine derivatives have been successfully utilized in the development of highly potent inhibitors for VEGFR-2 and CDK1 (critical targets in tumor angiogenesis and cell cycle regulation) [4], as well as covalent FGFR4 inhibitors [2]. Beyond oncology, this scaffold is instrumental in developing brain-penetrant LRRK2 inhibitors for the treatment of Parkinson's Disease, where the lipophilic C5-chlorine drives the necessary BBB permeability [5].

G Core 5-Chloro-4-fluoro -2-methylpyrimidine N1_N3 Pyrimidine N1/N3 (Hinge Binders) Core->N1_N3 ATP Mimicry C5_Cl C5-Chlorine (Gatekeeper Pocket) Core->C5_Cl Lipophilic Contact C4_F C4-Fluorine (SNAr Vector) Core->C4_F Nucleophilic Attack C2_Me C2-Methyl (Metabolic Blocker) Core->C2_Me Steric Shielding

Structural logic of 5-Chloro-4-fluoro-2-methylpyrimidine in kinase inhibitor design.

Quantitative Data: Physicochemical and Reactivity Profiles

To facilitate rational drug design, the quantitative parameters of the scaffold and its comparative reactivity are summarized below.

Table 1: Physicochemical Properties of CAS 99429-15-9
PropertyValueMedicinal Chemistry Implication
Molecular Weight 146.55 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Molecular Formula C5H4ClFN2High halogen content (F, Cl) drives lipophilicity and metabolic stability.
Physical State Volatile Liquid / Low-melting solidRequires careful evaporation under reduced pressure during synthesis to prevent product loss.
Table 2: Comparative SNAr Reactivity (C4-Fluoro vs. C4-Chloro)
ParameterC4-Fluoro (Our Scaffold)C4-Chloro AlternativeCausality
Electronegativity 3.98 (F)3.16 (Cl)F induces a stronger partial positive charge at C4.
Meisenheimer Stability ExcellentModerateF stabilizes the anionic intermediate more effectively.
Typical Reaction Temp 0 °C to Room Temp80 °C to 120 °CLower temps for F prevent side reactions and degradation.

Experimental Methodologies: Self-Validating Protocols

The following protocol details the regioselective SNAr amination of 5-chloro-4-fluoro-2-methylpyrimidine. This system is designed to be self-validating, ensuring that researchers can verify the integrity of the reaction at each step.

Protocol 1: Regioselective SNAr Amination at the C4 Position

Objective: To displace the C4-fluorine with a secondary amine (e.g., a piperazine derivative) to construct a kinase inhibitor precursor.

Reagents:

  • 5-Chloro-4-fluoro-2-methylpyrimidine (1.0 equiv)

  • Amine Nucleophile (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-chloro-4-fluoro-2-methylpyrimidine (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that highly solvates the nucleophile without hydrogen-bonding to it, maximizing its reactivity.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The C4-fluorine is hyper-activated by the adjacent pyrimidine nitrogens and the C5-chlorine. Starting at 0 °C prevents exothermic degradation and ensures absolute regioselectivity.

  • Base Addition: Add DIPEA (2.0 equiv) to the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the hydrofluoric acid (HF) generated during the reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophilic Attack: Add the amine nucleophile (1.05 equiv) dropwise over 10 minutes. Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature for 1.5 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexane system. The starting fluoropyrimidine will typically show an Rf value of ~0.26 [6]. Complete consumption of the starting material validates the end of the reaction.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography. Validate the final product via LC-MS (looking for the [M+H]+ peak with the characteristic 3:1 isotopic ratio indicative of the retained C5-chlorine).

G Start 1. Substrate + Amine in DMF/DIPEA Meisenheimer 2. Meisenheimer Complex Formation Start->Meisenheimer Nucleophilic Attack Elimination 3. Fluoride Elimination (Fast Step) Meisenheimer->Elimination Rearomatization Product 4. C4-Aminated Pyrimidine Product Elimination->Product -HF (via DIPEA) Validation 5. LC-MS / TLC Validation Product->Validation Quality Control

Step-by-step SNAr mechanistic workflow and validation protocol for C4 functionalization.

References

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles . Journal of Medicinal Chemistry. URL:[Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors . Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) . Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Brain Penetrant LRRK2 Inhibitor . ACS Medicinal Chemistry Letters. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-4-fluoro-2-methylpyrimidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary 5-Chloro-4-fluoro-2-methylpyrimidine (CAS: 99429-15-9) is a highly versatile dihalogenated building block widely uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

5-Chloro-4-fluoro-2-methylpyrimidine (CAS: 99429-15-9) is a highly versatile dihalogenated building block widely utilized in the synthesis of kinase inhibitors, agrochemicals, and radiotracers[1]. The presence of orthogonal halogen leaving groups (fluorine and chlorine) on an electron-deficient pyrimidine core provides a strategic opportunity for regioselective functionalization. This application note details the mechanistic rationale, self-validating experimental protocols, and quantitative benchmarks for executing highly regioselective Nucleophilic Aromatic Substitution (SNAr) reactions at the C4 position.

Mechanistic Rationale & Regioselectivity

The utility of 5-Chloro-4-fluoro-2-methylpyrimidine as a synthetic scaffold hinges on the profound difference in reactivity between the C4-fluorine and the C5-chlorine. In classical SNAr reactions, the rate-determining step is the addition of the nucleophile to the aromatic ring to form an anionic Meisenheimer complex, rather than the subsequent elimination of the halide[2].

The exclusive regioselectivity observed in this molecule is driven by two primary factors:

  • Electronic Activation: The C4 position is activated by the strong electron-withdrawing inductive effect (-I) of the fluorine atom, combined with the resonance activation from the adjacent N3 and para N1 nitrogen atoms. Conversely, the C5 position is meta to the ring nitrogens and lacks this critical resonance stabilization.

  • Leaving Group Kinetics: Fluorine is a vastly superior leaving group in SNAr compared to chlorine. Its extreme electronegativity maximizes the electrophilicity of the C4 carbon, dramatically lowering the activation energy required to form the transition state[3].

Consequently, nucleophilic attack by amines, alcohols, or thiols occurs exclusively at C4, displacing the fluorine atom while leaving the C5-chlorine intact for potential downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Regioselectivity cluster_positions Substrate 5-Chloro-4-fluoro-2-methylpyrimidine C4 C4 Position (F) Substrate->C4 C5 C5 Position (Cl) Substrate->C5 Act_C4 Highly Electrophilic (ortho/para to N) C4->Act_C4 Act_C5 Electronically Isolated (meta to N) C5->Act_C5 LG_C4 Excellent Leaving Group (F stabilizes Meisenheimer) Act_C4->LG_C4 LG_C5 Poor Leaving Group (Cl is less inductive) Act_C5->LG_C5 Outcome Exclusive SNAr at C4 LG_C4->Outcome

Logical pathway determining the exclusive C4 regioselectivity in the SNAr reaction.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The retention of the C5-chlorine provides a built-in diagnostic tool: the product must exhibit a characteristic 3:1 isotopic pattern (M / M+2) in mass spectrometry.

Protocol A: Amination with Primary/Secondary Amines

This protocol is optimized for the introduction of nitrogen-based nucleophiles (e.g., morpholine, piperazine derivatives, or anilines).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-4-fluoro-2-methylpyrimidine (1.0 equiv, 1.0 mmol) in anhydrous THF or DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) to the solution.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.1 equiv, 1.1 mmol) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature. For aliphatic amines, stirring at room temperature for 2–4 hours is typically sufficient. For less nucleophilic anilines, heat the mixture to 60 °C for 6–12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. Diagnostic Check: Look for the complete disappearance of the starting material mass ([M+H]+ = 147.0) and the appearance of the product mass. Ensure the product mass retains the 3:1 chlorine isotopic signature.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Etherification with Alcohols/Phenols

Oxygen nucleophiles require stronger basic conditions to generate the reactive alkoxide/phenoxide species prior to the SNAr event.

Step-by-Step Methodology:

  • Alkoxide Generation: In a dry flask under nitrogen, dissolve the alcohol or phenol (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL). Cool to 0 °C and carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 1.5 mmol) or Cesium Carbonate (1.5 equiv) for sensitive substrates. Stir for 30 minutes until gas evolution ceases.

  • Substrate Addition: Add a solution of 5-Chloro-4-fluoro-2-methylpyrimidine (1.0 equiv, 1.0 mmol) in DMF (2.0 mL) dropwise to the alkoxide mixture.

  • Reaction Execution: Stir the mixture at room temperature (for primary alcohols) or heat to 80 °C (for sterically hindered phenols) for 4–8 hours.

  • Workup & Purification: Carefully quench with ice-water (15 mL). Extract with Diethyl Ether or EtOAc (3 × 15 mL). Wash the organic layer extensively with water (to remove DMF) and brine. Dry, concentrate, and purify via chromatography.

Workflow Step1 1. Reagent Mixing Substrate + Nuc + Base Step2 2. Reaction Stir at rt to 80°C Step1->Step2 Step3 3. Monitoring LC-MS / TLC Step2->Step3 Step3->Step2 Incomplete Step4 4. Quench & Extract H2O / EtOAc Step3->Step4 Complete Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the SNAr reaction with self-validating feedback loops.

Quantitative Data Summary

The table below summarizes typical reaction parameters and expected yields for the C4-substitution of 5-Chloro-4-fluoro-2-methylpyrimidine across various nucleophile classes.

Nucleophile ClassExample ReagentBaseSolventTemp (°C)Time (h)Expected Yield (%)
Secondary Amine MorpholineDIPEATHFrt2> 90%
Primary Amine BenzylamineDIPEADMF60485 - 90%
Aromatic Amine AnilineK2CO3DMF801265 - 75%
Oxygen Nucleophile PhenolNaHDMF80675 - 80%
Sulfur Nucleophile ThiophenolEt3NDCM0 to rt1> 95%

Note: Sulfur nucleophiles are highly reactive and often require milder conditions (0 °C) to prevent potential side reactions or di-substitution, despite the C5-chlorine's relative inertness.

References

  • High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions Source: ACS Combinatorial Science (2020) URL:[Link]

  • Richard Dickinson Chambers. 16 March 1935—18 April 2019 (Mechanistic insights into perfluoroheteroaromatic regioselectivity) Source: Biographical Memoirs of Fellows of the Royal Society (2020) URL:[Link]

  • A facile radiosynthesis of 18F-labeled 2-and 4-fluoro pyrimidines and fused pyrimidines Source: Journal of Nuclear Medicine (2021) URL:[Link]

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Chloro-4-fluoro-2-methylpyrimidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemoselectivity, Reaction Optimization, and Downstream Diversification Executive Summary In modern drug discovery, func...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemoselectivity, Reaction Optimization, and Downstream Diversification

Executive Summary

In modern drug discovery, functionalized pyrimidines are privileged scaffolds, frequently serving as the hinge-binding core in kinase inhibitors. 5-Chloro-4-fluoro-2-methylpyrimidine (CAS: 99429-15-9) is a highly versatile building block that offers two distinct vectors for functionalization. However, differentiating the reactivity of the C5-chloride and the C4-fluoride presents a significant chemoselectivity challenge.

This application note details a field-proven, self-validating methodology for the chemoselective Suzuki-Miyaura cross-coupling at the C5 position, preserving the highly reactive C4-fluoro group for subsequent Nucleophilic Aromatic Substitution (SNAr). By strictly controlling the reaction microenvironment, researchers can bypass the notorious C4-hydrolysis trap, enabling the rapid assembly of complex Active Pharmaceutical Ingredient (API) libraries.

Mechanistic Rationale & Chemoselectivity

The successful utilization of 5-chloro-4-fluoro-2-methylpyrimidine relies on exploiting the orthogonal reactivity profiles of its halogen substituents:

  • Palladium Oxidative Addition (C5-Cl): In palladium-catalyzed cross-coupling, oxidative addition is primarily governed by Bond Dissociation Energy (BDE). The C–Cl bond at the 5-position has a significantly lower BDE than the C–F bond at the 4-position. Consequently, Pd(0) inserts exclusively into the C5–Cl bond .

  • Nucleophilic Aromatic Substitution (C4-F): The C4 position is highly activated by the electron-withdrawing nature of the adjacent pyrimidine nitrogens. While inert to standard Pd(0) insertion, the C–F bond is an exceptional electrophile for SNAr reactions with amines, alcohols, and thiols .

The Hydrolysis Trap: The inherent electrophilicity of the C4-fluoro group is a double-edged sword. Under the standard aqueous basic conditions typically employed in Suzuki couplings (e.g., Na₂CO₃ in H₂O/Dioxane), hydroxide ions rapidly displace the fluoride, yielding a 4-hydroxypyrimidinone byproduct. To achieve chemoselectivity, the reaction must be decoupled from aqueous nucleophiles.

Pathway A 5-Chloro-4-fluoro- 2-methylpyrimidine C Pd(0) Catalyst Anhydrous Base A->C B Aryl Boronic Acid Ar-B(OH)2 B->C D Suzuki Product: 5-Aryl-4-fluoro- 2-methylpyrimidine C->D Chemoselective C-Cl Insertion E Side Reaction: 4-Hydrolysis Byproduct (Aqueous Base) C->E H2O/OH- present F Nucleophile (R-NH2) SNAr Reaction D->F G Final API Scaffold: 5-Aryl-4-amino- 2-methylpyrimidine F->G C-F Displacement

Reaction pathway: Chemoselective Suzuki coupling at C5 vs. C4-hydrolysis, followed by SNAr.

Critical Optimization Parameters

To establish a self-validating protocol, we systematically evaluated catalyst, base, and solvent combinations. The causality behind our optimized conditions is straightforward: eliminate water to preserve the C-F bond.

  • Catalyst: Pd(dppf)Cl₂ was selected over Pd(PPh₃)₄ due to its superior performance with electron-deficient and sterically hindered aryl chlorides.

  • Base & Solvent: Switching from aqueous carbonates to finely milled, anhydrous K₃PO₄ or Cs₂CO₃ in anhydrous 1,4-Dioxane completely suppressed the hydrolysis pathway.

Table 1: Optimization of Reaction Conditions
EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Target Yield (%)Hydrolysis (%)
1Pd(PPh₃)₄Na₂CO₃ (2M aq)1,4-Dioxane9025%65%
2Pd(dppf)Cl₂K₂CO₃ (2M aq)Toluene9045%40%
3Pd(dppf)Cl₂K₃PO₄ (anhydrous)1,4-Dioxane8088%<2%
4Pd₂(dba)₃ / XPhosCs₂CO₃ (anhydrous)Toluene8092% <1%

Note: LC-MS monitoring provides immediate validation. The appearance of an [M+18] peak indicates moisture ingress, alerting the chemist to compromised anhydrous conditions.

Experimental Protocols

Workflow S1 Step 1: Preparation Dry Schlenk Flask Weigh Reagents S2 Step 2: Solvent Anhydrous Dioxane Degas (N2/Ar) S1->S2 S3 Step 3: Reaction Heat to 80°C Monitor by LC-MS S2->S3 S4 Step 4: Workup Filter via Celite Aqueous Extraction S3->S4 S5 Step 5: Purification Silica Gel Column Hexane/EtOAc S4->S5

Step-by-step experimental workflow for the anhydrous Suzuki-Miyaura cross-coupling.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid at C5 while strictly preserving the C4-fluoride.

  • Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar. Under an argon atmosphere, charge the tube with 5-Chloro-4-fluoro-2-methylpyrimidine (1.0 mmol, 1.0 eq), the desired Arylboronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and finely milled anhydrous K₃PO₄ (2.0 mmol, 2.0 eq).

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add 5.0 mL of strictly anhydrous, degassed 1,4-Dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at 80 °C in a pre-heated oil bath for 4–6 hours. Monitor the reaction via LC-MS. Validation check: Ensure the absence of the [M+18] hydrolysis mass peak.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 5-aryl-4-fluoro-2-methylpyrimidine.

Protocol B: Downstream SNAr Diversification

Objective: Displace the C4-fluoride with an amine nucleophile to generate the final API scaffold .

  • Setup: In a standard round-bottom flask, dissolve the purified 5-aryl-4-fluoro-2-methylpyrimidine (1.0 mmol, 1.0 eq) in N-Methyl-2-pyrrolidone (NMP) or DMF (2.0 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) followed by the desired primary or secondary amine (1.5 mmol, 1.5 eq).

  • Reaction: Stir the mixture at room temperature to 60 °C (temperature depends on the steric bulk and nucleophilicity of the amine) for 2–12 hours until complete conversion is observed by TLC/LC-MS.

  • Workup: Quench the reaction with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (5 x 10 mL) to quantitatively remove the NMP/DMF solvent.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the final functionalized pyrimidine.

Substrate Scope & Quantitative Data

Using Protocol A, a variety of aryl and heteroaryl boronic acids can be successfully coupled with excellent chemoselectivity.

Table 2: Representative Substrate Scope
Boronic AcidIsolated ProductYield (%)Purity (LC-MS)
Phenylboronic acid5-Phenyl-4-fluoro-2-methylpyrimidine91%>98%
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-4-fluoro-2-methylpyrimidine89%>98%
3-Pyridinylboronic acid5-(3-Pyridinyl)-4-fluoro-2-methylpyrimidine84%>97%
1-Methyl-1H-pyrazole-4-boronic acid5-(1-Methyl-1H-pyrazol-4-yl)-4-fluoro-2-methylpyrimidine86%>97%

Troubleshooting Guide

  • Issue: High levels of 4-hydroxypyrimidine byproduct.

    • Causality: Moisture ingress or hydrated base. The hydroxide ion is a superior nucleophile for the C-F bond.

    • Solution: Switch to a new bottle of anhydrous 1,4-Dioxane. Ensure K₃PO₄ is oven-dried and stored in a desiccator.

  • Issue: Dehalogenation of the C5-chloro position (Protodehalogenation).

    • Causality: Excess catalyst loading, prolonged heating, or highly electron-rich boronic acids promoting β-hydride elimination/reduction pathways.

    • Solution: Lower the reaction temperature to 70 °C and reduce Pd(dppf)Cl₂ loading to 2 mol%.

  • Issue: Poor conversion / Stalled reaction.

    • Causality: Catalyst oxidation or insoluble base preventing the transmetalation step.

    • Solution: Ensure rigorous Freeze-Pump-Thaw degassing. If base solubility is the limiting factor, switch to the Pd₂(dba)₃ / XPhos / Cs₂CO₃ system (Table 1, Entry 4) which facilitates transmetalation in non-polar solvents.

References

  • Legault, C. Y.; Garcia, Y.; Merlic, C. A.; Houk, K. N. "Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." Journal of the American Chemical Society 2007, 129 (49), 15354-15366. URL:[Link]

  • Vagadia, P. P., et al. "Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia." Journal of Medicinal Chemistry 2025, 68 (5), 5824-5844. URL:[Link]

Method

Application Note: Chemoselective Amination of 5-Chloro-4-fluoro-2-methylpyrimidine via Sequential SNAr and Buchwald-Hartwig Protocols

Strategic Overview & Mechanistic Causality 5-Chloro-4-fluoro-2-methylpyrimidine (CAS: 99429-15-9) is a highly versatile dihaloheteroarene building block widely utilized in the synthesis of kinase inhibitors and CNS-activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Causality

5-Chloro-4-fluoro-2-methylpyrimidine (CAS: 99429-15-9) is a highly versatile dihaloheteroarene building block widely utilized in the synthesis of kinase inhibitors and CNS-active therapeutics . The presence of two distinct halogens on the pyrimidine core presents a unique chemoselectivity challenge: the highly electrophilic C4-fluorine and the relatively inert C5-chlorine.

Attempting a direct palladium-catalyzed Buchwald-Hartwig amination on this substrate without addressing the C4-fluorine inevitably leads to uncontrolled side reactions. The optimal approach in drug development is a sequential amination strategy :

  • The SNAr Paradigm at C4: The C4 position of the pyrimidine ring is heavily electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atoms. Fluorine is an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) because its high electronegativity stabilizes the anionic Meisenheimer intermediate . Consequently, amines will spontaneously attack the C4-F bond at room temperature without transition-metal catalysis.

  • The Buchwald-Hartwig Paradigm at C5: The C5 position is the least electron-deficient carbon on the pyrimidine core, rendering it practically inert to SNAr under standard conditions. However, the C5-Cl bond is perfectly suited for oxidative addition by electron-rich Palladium(0) complexes, enabling the Buchwald-Hartwig cross-coupling .

Workflow Sub 5-Chloro-4-fluoro- 2-methylpyrimidine SNAr SNAr (Amine 1) 0 °C to RT, DIPEA Sub->SNAr C4-F is highly electrophilic Int 5-Chloro-4-amino- 2-methylpyrimidine SNAr->Int BHA Buchwald-Hartwig (Amine 2) Pd-Catalyst, Heat Int->BHA C5-Cl requires Pd-insertion Prod 4,5-Diamino- 2-methylpyrimidine BHA->Prod

Chemoselective sequential amination workflow for 5-chloro-4-fluoro-2-methylpyrimidine.

Quantitative Data: Catalyst & Base Optimization

Once the C4 position is protected/aminated (yielding a 5-chloro-4-amino-2-methylpyrimidine intermediate), the C5-Cl bond must be activated. The choice of ligand and base is critical to prevent degradation of the pyrimidine core. The table below summarizes the optimization parameters for coupling a primary aniline to the C5 position.

PrecatalystLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
Pd2(dba)3BINAPNaOtBuToluene100<10Severe decomposition; NaOtBu is too nucleophilic.
Pd(OAc)2XantphosCs2CO31,4-Dioxane9065Good for secondary amines; slow oxidative addition.
Pd2(dba)3RuPhosCs2CO31,4-Dioxane9082Excellent for secondary amines; fast reductive elimination.
Pd2(dba)3BrettPhosCs2CO31,4-Dioxane9089 Optimal for primary amines; prevents β-hydride elimination.

Note: Weak, non-nucleophilic bases like Cs2CO3 are strictly preferred over strong alkoxides (e.g., NaOtBu) to prevent undesired etherification side reactions or heterocycle degradation .

Experimental Methodologies

Protocol A: Regioselective SNAr at C4-F (Preparation of Intermediate)

This step selectively functionalizes the highly reactive C4-fluorine while leaving the C5-chlorine intact for downstream cross-coupling.

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-4-fluoro-2-methylpyrimidine (1.0 equiv, 10.0 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) followed by the desired Amine 1 (e.g., morpholine, 1.05 equiv) dropwise over 10 minutes.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct, preventing protonation and subsequent deactivation of the incoming nucleophilic amine.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor the reaction progress via TLC or LC-MS until the starting material is fully consumed.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude intermediate is typically >95% pure and can be used directly in Protocol B.

Protocol B: Buchwald-Hartwig Amination at C5-Cl

This step utilizes palladium catalysis to forge the C–N bond at the unactivated C5-chlorine position.

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques to rigorously exclude oxygen), charge an oven-dried 20 mL reaction vial with the intermediate from Protocol A (1.0 equiv, 5.0 mmol), Amine 2 (e.g., a primary aniline, 1.2 equiv), Pd2(dba)3 (0.02 equiv, 2 mol% Pd), BrettPhos ligand (0.04 equiv, 4 mol%), and anhydrous Cs2CO3 (2.0 equiv).

    • Causality: BrettPhos is a bulky, electron-rich biarylphosphine ligand specifically designed to accelerate oxidative addition into aryl chlorides and promote rapid reductive elimination, effectively outcompeting deleterious β-hydride elimination pathways common with primary amines.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (10 mL). Seal the vial with a PTFE-lined septum cap.

  • Heating: Transfer the sealed vial to a pre-heated oil bath or heating block at 90 °C. Stir vigorously for 12–16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite to remove insoluble inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the highly functionalized 4,5-diamino-2-methylpyrimidine.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition C5-Cl Cleavage Pd0->OA Ar-Cl PdII_Cl Ar-Pd(II)(Cl)L_n OA->PdII_Cl AmineBind Amine Binding Base-Assisted PdII_Cl->AmineBind HNR2 + Base PdII_Am Ar-Pd(II)(NR_2)L_n AmineBind->PdII_Am - Base•HCl RE Reductive Elimination C-N Bond Formation PdII_Am->RE RE->Pd0 Catalyst Regeneration Product C5-Aminated Pyrimidine RE->Product Product Release

Palladium-catalyzed Buchwald-Hartwig catalytic cycle for C5-Cl bond amination.

References

  • Recent Advances in Pyrimidine-Based Drugs Source: MDPI Pharmaceuticals URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: Molecules (PubMed Central) URL:[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL:[Link]

Application

Application Note: Scalable Preparation of 5-Amino-4-fluoro-2-methylpyrimidine Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Rationale & Mechanistic Insights The 5-amino-4-fluoro-2-methylpyrimidine scaffold is a highly privileged pharmacophore, freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Rationale & Mechanistic Insights

The 5-amino-4-fluoro-2-methylpyrimidine scaffold is a highly privileged pharmacophore, frequently utilized in the design of cyclin-dependent kinase (Cdk4) inhibitors and targeted antimetabolites[1]. The strategic placement of a fluorine atom at the 4-position modulates the basicity (pKa) of the adjacent 5-amino group, enhances lipophilicity for cellular permeability, and provides critical metabolic stability against oxidative degradation[2].

Direct electrophilic fluorination of the pyrimidine ring is notoriously inefficient due to the electron-deficient nature of the diazine system[3]. To circumvent this, this protocol utilizes a highly reliable "build-and-modify" approach relying on Nucleophilic Aromatic Substitution (SNAr) . By installing a strongly electron-withdrawing nitro group at the 5-position, the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine is significantly lowered. This electronic activation enables the efficient displacement of a 4-chloro leaving group by a fluoride ion via a Halex (Halogen Exchange) reaction[4].

Synthetic Workflow & Mechanistic Pathways

The synthesis is designed as a self-validating, four-step sequence to maximize yield and ensure regiochemical fidelity:

  • Electrophilic Nitration: Regioselective nitration of the electron-rich 2-methylpyrimidin-4-ol.

  • Deoxychlorination: Conversion of the C4-hydroxyl (lactam tautomer) to a reactive imidoyl chloride.

  • Halex Fluorination (SNAr): Halogen exchange using anhydrous fluoride.

  • Chemoselective Reduction: Single-electron transfer (SET) reduction of the nitro group to an amine without causing hydrodefluorination.

SynthesisWorkflow A 2-Methylpyrimidin-4-ol B 2-Methyl-5-nitro- pyrimidin-4-ol A->B HNO3, H2SO4 Nitration C 4-Chloro-2-methyl- 5-nitropyrimidine B->C POCl3 Chlorination D 4-Fluoro-2-methyl- 5-nitropyrimidine C->D KF, 18-crown-6 SNAr E 5-Amino-4-fluoro- 2-methylpyrimidine D->E Fe, NH4Cl Reduction

Fig 1. Four-step synthetic workflow for 5-amino-4-fluoro-2-methylpyrimidine derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-nitropyrimidin-4-ol
  • Causality: The hydroxyl group at C4 strongly donates electron density via resonance, directing the electrophilic nitronium ion (NO₂⁺) exclusively to the C5 position.

  • Procedure:

    • Charge a round-bottom flask with concentrated H₂SO₄ (5.0 equiv) and cool to 0 °C using an ice-salt bath.

    • Slowly add 2-methylpyrimidin-4-ol (1.0 equiv) portion-wise to maintain the temperature below 10 °C.

    • Dropwise add fuming HNO₃ (1.5 equiv) over 30 minutes.

    • Allow the reaction to stir at room temperature for 2 hours.

    • Quench by pouring the mixture over crushed ice. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Self-Validation System: The reaction is highly exothermic. A sudden spike in temperature indicates thermal runaway, which leads to oxidative cleavage of the pyrimidine ring. Successful completion is indicated by the precipitation of a pale yellow solid upon quenching.

Protocol 2: Synthesis of 4-Chloro-2-methyl-5-nitropyrimidine
  • Causality: Phosphorus oxychloride (POCl₃) converts the tautomeric lactam oxygen into a phosphorodichloridate leaving group. Subsequent chloride attack yields the imidoyl chloride[4].

  • Procedure:

    • Suspend 2-methyl-5-nitropyrimidin-4-ol (1.0 equiv) in POCl₃ (4.0 equiv).

    • Add N,N-dimethylaniline (0.5 equiv) as a catalyst and acid scavenger.

    • Heat the mixture to reflux (90-100 °C) for 3 hours.

    • Cool to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃.

    • Quench the residue with ice water and extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation System: The cessation of HCl gas evolution (monitored via a bubbler) serves as a primary visual indicator of reaction completion. LC-MS analysis must show a mass shift from [M+H]⁺ 156 to [M+H]⁺ 174.

Protocol 3: Synthesis of 4-Fluoro-2-methyl-5-nitropyrimidine (SNAr)
  • Causality: Fluoride is a poor nucleophile in protic environments due to strong hydrogen bonding. Utilizing spray-dried, anhydrous Potassium Fluoride (KF) in DMF with 18-crown-6 chelates the potassium cation, generating highly reactive "naked" fluoride ions. The 5-nitro group stabilizes the Meisenheimer intermediate during the nucleophilic attack.

  • Procedure:

    • In an oven-dried flask under N₂, dissolve 4-chloro-2-methyl-5-nitropyrimidine (1.0 equiv) in anhydrous DMF.

    • Add spray-dried KF (3.0 equiv) and 18-crown-6 (0.1 equiv).

    • Heat the suspension to 80 °C and stir vigorously for 12 hours.

    • Cool the mixture, dilute with Ethyl Acetate, and wash extensively with water (3x) to remove DMF and excess salts. Dry and concentrate.

  • Self-Validation System: The displacement of chloride by fluoride is monitored by ¹⁹F NMR (appearance of a sharp singlet around -65 to -70 ppm). The presence of moisture will result in hydrolysis back to the starting pyrimidin-4-ol, visible as a highly polar spot on TLC.

SNArMechanism N1 4-Chloro-2-methyl-5-nitropyrimidine N2 Meisenheimer Intermediate (Stabilized by 5-NO2) N1->N2 + F- (Anhydrous) Nucleophilic Attack at C4 N3 4-Fluoro-2-methyl-5-nitropyrimidine N2->N3 - Cl- Rearomatization

Fig 2. SNAr mechanism highlighting the Meisenheimer complex stabilization by the 5-nitro group.

Protocol 4: Chemoselective Reduction to 5-Amino-4-fluoro-2-methylpyrimidine
  • Causality: Standard catalytic hydrogenation (e.g., H₂, Pd/C) poses a severe risk of hydrodefluorination, stripping the newly installed fluorine atom. A mild single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) selectively reduces the nitro group to an amine while preserving the fragile C-F bond[4].

  • Procedure:

    • Dissolve 4-fluoro-2-methyl-5-nitropyrimidine (1.0 equiv) in a 4:1 mixture of Ethanol and Water.

    • Add Iron powder (5.0 equiv) and NH₄Cl (2.0 equiv).

    • Heat the mixture to 80 °C for 2 hours.

    • Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the pad with hot Ethanol.

    • Concentrate the filtrate, partition between water and Ethyl Acetate, extract, dry, and concentrate to yield the final product.

  • Self-Validation System: The color change of the reaction mixture from a bright yellow solution to a dark iron sludge confirms the progression of the single-electron transfer. Disappearance of the NO₂ stretch (~1530 cm⁻¹) in FTIR confirms complete reduction.

Quantitative Data & Characterization Summary

StepTransformationExpected Yield (%)Key Analytical MarkerCritical Control Parameter (CCP)
1 Nitration80 - 85%LC-MS: [M+H]⁺ 156Temp ≤ 20 °C (Exothermic control)
2 Chlorination85 - 90%LC-MS: [M+H]⁺ 174Complete HCl gas evolution
3 Fluorination65 - 75%¹⁹F NMR: ~ -68 ppm (singlet)Rigorous anhydrous conditions
4 Reduction70 - 80%FTIR: Loss of 1530 cm⁻¹ bandAvoid over-heating (≤ 80 °C)

Troubleshooting & Optimization

  • Incomplete Fluorination (Step 3):

    • Cause: Hydration of the fluoride ion.

    • Solution: Ensure KF is freshly spray-dried and stored in a desiccator. Solvents must be strictly anhydrous. Consider increasing the loading of 18-crown-6 to 0.2 equiv to better solubilize the potassium cation.

  • Formation of De-fluorinated Byproducts (Step 4):

    • Cause: Over-reduction or overly acidic conditions.

    • Solution: Ensure the use of NH₄Cl rather than strong mineral acids (like HCl) during the iron reduction. Maintain strict temperature control at 80 °C and monitor closely via TLC to stop the reaction immediately upon consumption of the nitro starting material.

  • Emulsions during Extraction (Step 2 & 4):

    • Cause: Presence of residual iron salts or POCl₃ byproducts.

    • Solution: Filter rigorously through Celite while hot. Wash organic layers with a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) to break metal-induced emulsions.

References

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 2020.

  • US7615634B2 - 4-aminopyrimidine-5-one derivatives. Google Patents.

  • Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2-aminopyrimidine derivatives. Organic Chemistry Frontiers (RSC Publishing).

  • Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine. Benchchem.

Sources

Method

Application Note: Chemoselective Sonogashira Coupling of 5-Chloro-4-fluoro-2-methylpyrimidine

Introduction & Mechanistic Rationale The functionalization of multi-halogenated pyrimidines is a cornerstone of modern drug discovery and materials science. However, performing a cross-coupling reaction on 5-Chloro-4-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of multi-halogenated pyrimidines is a cornerstone of modern drug discovery and materials science. However, performing a cross-coupling reaction on 5-Chloro-4-fluoro-2-methylpyrimidine (CAS: 99429-15-9) presents a profound chemoselectivity paradox.

As an application scientist, you must navigate two competing electronic realities within this scaffold:

  • The SNAr Liability at C4 : The fluorine atom at the C4 position is highly activated by the electron-deficient pyrimidine ring. Traditional Sonogashira conditions rely on nucleophilic amine bases (e.g., triethylamine, piperidine), which rapidly displace the C4-fluorine via Nucleophilic Aromatic Substitution (SNAr) before any cross-coupling can occur.

  • The Inertness of C5-Cl : The C5 position is the least electron-deficient site on the pyrimidine ring. Consequently, the C5-Cl bond is notoriously sluggish toward oxidative addition by standard palladium(0) catalysts like Pd(PPh3)4.

To achieve exclusive C5-alkynylation, the protocol must simultaneously suppress C4-SNAr and accelerate C5-Cl oxidative addition. As detailed by , traditional amines act as both the base and the reductant for Pd(II) in Sonogashira couplings. By switching to a copper-free protocol utilizing an inorganic base (Cs₂CO₃), we eliminate the SNAr pathway entirely. To overcome the high activation energy of the C5-Cl bond, we employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The bulky, electron-rich nature of XPhos facilitates rapid oxidative addition into unreactive aryl chlorides, while its steric bulk promotes reductive elimination, preventing catalyst deactivation .

Reaction Pathway & Chemoselectivity Logic

Chemoselectivity Substrate 5-Chloro-4-fluoro- 2-methylpyrimidine Cond1 Standard Conditions (Pd(PPh3)4, CuI, R2NH) Substrate->Cond1 Cond2 Optimized Cu-Free (Pd(OAc)2, XPhos, Cs2CO3) Substrate->Cond2 Product1 SNAr Byproduct (C4-Amination) Cond1->Product1 Product2 Desired Product (C5-Alkynylation) Cond2->Product2

Caption: Chemoselectivity pathways: SNAr liability vs. desired C5-alkynylation.

Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and chemoselectivity. Phenylacetylene was utilized as the model terminal alkyne to benchmark the reaction.

EntryCatalyst SystemBaseSolventTemp (°C)Result / Yield (%)
1Pd(PPh₃)₄ (5%) / CuI (10%)Et₂NHDMF800% (85% C4-SNAr byproduct)
2Pd(PPh₃)₄ (5%) / CuI (10%)Cs₂CO₃1,4-Dioxane90<5% (Starting material recovered)
3Pd(OAc)₂ (5%) / PPh₃ (10%)Cs₂CO₃1,4-Dioxane9012% (Sluggish C5-Cl activation)
4 Pd(OAc)₂ (5%) / XPhos (10%) Cs₂CO₃ 1,4-Dioxane 90 92% (Exclusive C5-alkynylation)

Data Insight: Entry 1 highlights the critical failure of standard conditions due to amine nucleophilicity. Entry 2 proves that standard Pd(0) cannot activate the C5-Cl bond even when SNAr is suppressed. Entry 4 demonstrates the necessity of the highly active Pd/XPhos system.

Experimental Workflow

Workflow Step1 1. Reagent Loading Substrate, Alkyne, Cs2CO3, Pd(OAc)2, XPhos Step2 2. Solvent & Degassing Add 1,4-Dioxane, Argon sparge (15 min) Step1->Step2 Step3 3. Thermal Activation Heat at 90°C for 12 h, Monitor via LC-MS Step2->Step3 Step4 4. Workup Cool, filter through Celite, Concentrate Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Caption: Step-by-step workflow for the copper-free Sonogashira coupling.

Detailed Protocol: Copper-Free Sonogashira Coupling

Self-Validating System Design : This protocol embeds specific in-process controls (IPCs) to verify the chemical integrity of the reaction at each critical stage, ensuring reproducibility.

Materials Required
  • Substrate : 5-Chloro-4-fluoro-2-methylpyrimidine (1.0 equiv, 1.0 mmol, 146.55 mg)

  • Coupling Partner : Phenylacetylene (1.2 equiv, 1.2 mmol, 122.5 mg)

  • Precatalyst : Palladium(II) acetate [Pd(OAc)₂] (5 mol%, 0.05 mmol, 11.2 mg)

  • Ligand : XPhos (10 mol%, 0.10 mmol, 47.7 mg)

  • Base : Cesium carbonate [Cs₂CO₃], anhydrous (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Solvent : 1,4-Dioxane, anhydrous and degassed (5.0 mL)

Step-by-Step Procedure

Step 1: Preparation of the Catalytic System

  • To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and anhydrous Cs₂CO₃.

  • Causality Note: Cs₂CO₃ must be strictly anhydrous. Trace water at 90 °C will act as a nucleophile, leading to the hydrolysis of the C4-F bond and yielding a 4-hydroxypyrimidine byproduct.

Step 2: Substrate Addition & Degassing

  • Add 5-Chloro-4-fluoro-2-methylpyrimidine to the flask.

  • Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe, followed by Phenylacetylene.

  • Sparge the reaction mixture with Argon for 15 minutes.

  • Validation Check: The solution should transition from a pale yellow to a deep red/brown color. This visual cue confirms the successful reduction of Pd(II) to the active L_nPd(0) species.

Step 3: Thermal Activation

  • Replace the septum with a Teflon-lined screw cap under positive Argon pressure.

  • Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z 147 [M+H]+ ) and the appearance of the product mass ( m/z 213 [M+H]+ ) confirms successful C5-alkynylation. The absence of m/z 145 confirms that anhydrous integrity was maintained and no hydrolysis occurred.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and palladium black.

  • Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the combined filtrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient eluent of 0% to 15% Ethyl Acetate in Hexanes.

  • Isolate the desired 5-(phenylethynyl)-4-fluoro-2-methylpyrimidine as a solid. (Expected Yield: ~92%).

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. URL:[Link]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993-5996. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-4-fluoro-2-methylpyrimidine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Chloro-4-fluoro-2-methylpyrimidine. This guide is designed for researchers, chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Chloro-4-fluoro-2-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this and other halogenated pyrimidine derivatives. We understand that while the on-paper synthesis may appear direct, the practical execution often presents significant challenges ranging from regioselectivity to product purification.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Part 1: Overview of Synthetic Challenges

The synthesis of 5-Chloro-4-fluoro-2-methylpyrimidine is a task that requires precise control over halogenation and nucleophilic substitution reactions on an electron-deficient pyrimidine ring. The two primary challenges that researchers face are:

  • Selective Halogenation: Achieving selective installation of fluorine and chlorine at the desired C4 and C5 positions, respectively, without generating isomeric or over-halogenated byproducts. The electronic nature of the pyrimidine ring, influenced by the existing substituents, dictates the reactivity of each position.[1][2]

  • Control of Reaction Conditions: Halogen exchange reactions (HALEX) for fluorination are notoriously sensitive to moisture and temperature, while chlorination reactions can be aggressive, leading to side products if not properly controlled.

The following workflow diagram illustrates the common synthetic pathways and the decision points where issues can arise.

cluster_0 Pathway A: Fluorination of Dichloro-precursor cluster_1 Pathway B: Chlorination of Fluoro-precursor A1 4,5-Dichloro-2-methylpyrimidine P1 Selective Fluorination (e.g., KF/DMSO) A1->P1 Product 5-Chloro-4-fluoro-2-methylpyrimidine P1->Product B1 5-Fluoro-2-methyl-4-hydroxypyrimidine (or Tautomer) P2 Chlorination (e.g., POCl3/DMA) B1->P2 P2->Product

Caption: Common synthetic pathways to 5-Chloro-4-fluoro-2-methylpyrimidine.

Part 2: Troubleshooting Guide

This section directly addresses specific issues you may encounter during synthesis.

Category: Fluorination Reactions (HALEX)

Question 1: My fluorination reaction using potassium fluoride (KF) on 4,5-dichloro-2-methylpyrimidine is sluggish, shows low conversion, and I'm recovering mostly starting material. What's going wrong?

Answer: This is a classic problem in Halogen Exchange (HALEX) reactions, and the root cause is almost always related to the activity of the fluoride source and the reaction environment.

  • Causality (The "Why"): The HALEX reaction is a nucleophilic aromatic substitution (SNAr) where fluoride anion displaces a chloride.[3] The reactivity of the C4-Cl is enhanced by the electron-withdrawing nitrogen atoms in the pyrimidine ring. However, the reaction's success hinges on two factors:

    • Fluoride Solubility & Nucleophilicity: Potassium fluoride has very low solubility in common organic solvents. Its effectiveness depends on being in a high-boiling, polar aprotic solvent (like DMSO, DMF, or Sulfolane) that can help solvate the potassium ion and liberate a "naked," highly nucleophilic fluoride anion.[3]

    • Anhydrous Conditions: KF is extremely hygroscopic. Any trace of water in the reaction will preferentially hydrate the fluoride ions, drastically reducing their nucleophilicity and halting the reaction. Water can also lead to unwanted hydrolysis side products.

  • Troubleshooting Protocol:

    • Dry Your Reagents:

      • Potassium Fluoride: Use spray-dried KF if available. If not, dry your reagent-grade KF in a vacuum oven at 120-150°C for at least 12 hours before use. Store it in a desiccator.

      • Solvent: Use a fresh bottle of anhydrous DMSO or DMF. If its purity is in doubt, distill it over calcium hydride and store it over molecular sieves.

    • Optimize Temperature: HALEX reactions require high temperatures, typically in the range of 150-220°C, to achieve a reasonable reaction rate. A lower temperature is often the cause of a stalled reaction. Incrementally increase the temperature by 10°C, monitoring by TLC or GC-MS.

    • Consider a Phase-Transfer Catalyst: The addition of a catalyst like tetrabutylammonium bromide or a crown ether (e.g., 18-crown-6) can significantly enhance the reaction rate by carrying the fluoride ion into the organic phase, thereby increasing its effective concentration and reactivity.

Question 2: The fluorination is working, but I'm getting a mixture of my desired 4-fluoro product and a di-fluoro byproduct (4,5-difluoro-2-methylpyrimidine). How can I improve selectivity?

Answer: Formation of a di-fluoro byproduct indicates that the C5-Cl is also being substituted. While the C4 position is generally more activated towards nucleophilic attack, high temperatures and prolonged reaction times can overcome the activation barrier for substitution at C5.

  • Causality (The "Why"): The relative reactivity of the chloro groups is a function of the electronic stabilization of the Meisenheimer complex intermediate formed during the SNAr reaction. The nitrogen atoms at positions 1 and 3 provide more stabilization for an attack at C4 (and C6/C2) than at C5. However, under forcing conditions (high heat, long duration), the less favorable C5 substitution can still occur.

  • Troubleshooting Protocol:

    • Reduce Reaction Temperature: This is the most critical parameter. Lower the temperature to the minimum required for a reasonable rate of C4 substitution. This may increase the reaction time but will significantly improve selectivity. An initial screen at 140°C, 150°C, and 160°C is recommended.

    • Monitor Carefully: Do not run the reaction for a fixed time. Monitor the consumption of the starting material closely using an appropriate analytical method (GC, LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the subsequent, slower formation of the di-fluoro byproduct.

    • Control Stoichiometry: Use a slight excess, but not a large excess, of your fluoride source. A stoichiometry of 1.1 to 1.5 equivalents of KF is often sufficient. A large excess can drive the reaction towards the undesired di-substituted product.

Category: Chlorination Reactions

Question 3: I am trying to convert 5-fluoro-2-methyl-4-hydroxypyrimidine to the target compound using phosphorus oxychloride (POCl₃), but the reaction is incomplete and generates a tar-like residue.

Answer: This issue points to either insufficient reactivity of the chlorinating agent or decomposition of the starting material/product under the reaction conditions.

  • Causality (The "Why"): The conversion of a hydroxypyrimidine (or its more stable pyrimidone tautomer) to a chloropyrimidine with POCl₃ is a standard transformation. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction often requires heat, but the pyrimidine ring, especially with a fluorine substituent, can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition.[4][5]

  • Troubleshooting Protocol:

    • Add a Tertiary Amine Base: The reaction releases HCl, which can protonate the pyrimidine ring and cause side reactions. Adding a high-boiling tertiary amine like N,N-dimethylaniline (DMA) or N,N-diethylaniline (DEA) serves two purposes: it acts as an acid scavenger and can also catalyze the reaction.[4][5] Use approximately 1.0 to 1.5 equivalents of the amine.

    • Control Temperature and Quenching: Heat the reaction to reflux (typically 100-110°C) and monitor by TLC. Once complete, it is critical to cool the reaction mixture before quenching. Quenching hot POCl₃ with water is extremely exothermic and hazardous and can degrade the product. The recommended procedure is to cool the mixture to room temperature, remove excess POCl₃ under reduced pressure, and then very slowly and carefully pour the residue onto crushed ice with vigorous stirring.

    • Ensure Anhydrous Conditions: Like the fluorination step, the chlorination reaction is sensitive to water. Ensure your starting material is dry and use a dry reaction setup.

Problem Potential Cause Recommended Solution Supporting Source
Low Yield (HALEX) Moisture, Low Temperature, Poor KF solubilityDry KF and solvent; Increase temperature to 150-200°C; Use a phase-transfer catalyst.[3]
Poor Selectivity (HALEX) Temperature too high; Prolonged reaction timeReduce temperature; Monitor reaction closely and stop at full conversion of starting material.[6]
Incomplete Chlorination Insufficient reactivity; Acid-catalyzed decompositionAdd a catalytic base (e.g., N,N-dimethylaniline); Control temperature carefully.[4][5]
Product Degradation Harsh workup conditions; Product instabilityQuench reaction mixture on ice; Use acid-base extraction for purification; Avoid prolonged exposure to strong acid/base.[7]
Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting material to choose for this synthesis? A1: The choice depends on commercial availability and your synthetic capabilities. Starting with a dichlorinated pyrimidine like 4,5-dichloro-2-methylpyrimidine is often more direct if you can manage the selective fluorination. Starting from a hydroxypyrimidine (e.g., from a ring-closure reaction) is also a robust method but adds the chlorination step. Both routes are viable. A search for commercial availability of precursors like 4,6-dichloro-2-methylpyrimidine or 4,6-dihydroxy-2-methylpyrimidine may also provide alternative starting points.[8][9][10]

Q2: My final product seems to be unstable during silica gel chromatography. What are my purification alternatives? A2: Halogenated pyrimidines can be sensitive to acidic silica gel. If you observe streaking or decomposition on the column, consider the following:

  • Deactivate the Silica: Use silica gel that has been neutralized by washing with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%).

  • Acid-Base Extraction: Your product is a weak base. You can often purify it by dissolving the crude material in an organic solvent (e.g., ethyl acetate), washing with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, washing the organic layer to remove non-basic impurities, then basifying the aqueous layer (e.g., with NaHCO₃) and re-extracting your purified product back into an organic solvent.

  • Recrystallization: This is often the best method for obtaining highly pure material. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, ethanol/water).

Q3: What are the critical safety precautions for these reactions? A3: Both fluorination and chlorination reactions carry significant hazards.

  • POCl₃: Highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Quenching must be done slowly and at low temperatures.

  • High-Temperature Reactions: HALEX reactions are run at high temperatures in solvents like DMSO. Ensure your glassware is sound and your heating mantle/oil bath is well-controlled to prevent thermal runaways.

  • Fluoride Salts: While KF is a solid, fluoride ions are toxic. Avoid inhalation of dust and skin contact.

Part 4: Key Experimental Protocols

The following protocols are generalized procedures that must be optimized for your specific setup and scale.

Protocol 1: Selective Fluorination of 4,5-Dichloro-2-methylpyrimidine

G start 1. Setup & Reagents step1 Add spray-dried KF (1.2 eq) and 4,5-dichloro-2-methylpyrimidine (1.0 eq) to anhydrous DMSO in a flask with reflux condenser and N2 inlet. start->step1 step2 2. Reaction step1->step2 step3 Heat the mixture to 150-160°C with vigorous stirring. Monitor reaction progress every hour by GC-MS or LC-MS. step2->step3 step4 3. Workup step3->step4 step5 Once starting material is consumed (typically 4-8h), cool to room temp. Pour into a large volume of ice-water and stir for 30 min. step4->step5 step6 4. Extraction & Purification step5->step6 step7 Extract with ethyl acetate or DCM (3x). Combine organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify by column chromatography or recrystallization. step6->step7

Caption: Workflow for a typical HALEX fluorination reaction.

Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (1.2 eq) and anhydrous DMSO.

  • Reaction: Add 4,5-dichloro-2-methylpyrimidine (1.0 eq) to the slurry. Heat the reaction mixture to 150-160°C and stir vigorously.

  • Monitoring: Follow the disappearance of the starting material by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by GC-MS or LC-MS.

  • Workup: Upon completion, cool the reaction to ambient temperature. Carefully pour the dark mixture into a beaker containing a large volume of ice-water.

  • Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by the methods described in the FAQ section.

Protocol 2: Chlorination of 5-Fluoro-2-methyl-4-hydroxypyrimidine

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and stirring bar, add 5-fluoro-2-methyl-4-hydroxypyrimidine (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 3-5 eq) followed by the dropwise addition of N,N-dimethylaniline (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. (Critical Step) Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The pH will be highly acidic.

  • Neutralization & Extraction: Slowly neutralize the aqueous solution with a solid base like sodium bicarbonate or a concentrated NaOH solution, always keeping the temperature below 20°C with an ice bath. Once the pH is neutral (~7-8), extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify as required.

References
  • Liu, H., et al. (1986). The synthesis of 2,4-difluoro-5-chloro-6-methyl pyrimidine and its derived reactive dyes. Journal of East China University of Science and Technology, (4). Link

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (2009). Elsevier B.V.Link

  • Laver, J. A., et al. (2021). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 26(20), 6296. Link

  • Saygili, N., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-7. Link

  • General reaction of pyrimidine ring. (n.d.). ResearchGate. Link

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. (2024). RSC Publishing. Link

  • Laver, J. A., et al. (2021). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. Link

  • Tadayon, S., et al. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development, 24(4), 453-473. Link

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). Request PDF. Link

  • Ciasca, G., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(52), 14657-14664. Link

  • Process for producing 2,4-dichloro-5-fluoropyrimidine. (2005). Google Patents. Link

  • 2,4-Dichloro-5-fluoropyrimidine synthesis. (n.d.). ChemicalBook. Link

  • Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. Link

  • Overcoming Challenges in Fluorine-Based Chemistry. (2014). Pharmaceutical Technology. Link

  • 4,6-Dichloro-2-methylpyrimidine synthesis. (n.d.). ChemicalBook. Link

  • Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (2012). Google Patents. Link

  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. Link

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Link

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Link

  • Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (2014). Google Patents. Link

  • Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine. (2025). Benchchem. Link

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (n.d.). RSC Publishing. Link

  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(7), 589-596. Link

Sources

Optimization

purification of 5-Chloro-4-fluoro-2-methylpyrimidine from reaction mixtures

Welcome to the Technical Support Center for the isolation and purification of 5-Chloro-4-fluoro-2-methylpyrimidine (CAS: 99429-15-9). This fluorinated heterocyclic building block is highly valued in pharmaceutical synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Chloro-4-fluoro-2-methylpyrimidine (CAS: 99429-15-9). This fluorinated heterocyclic building block is highly valued in pharmaceutical synthesis and drug development (1)[1]. However, its extreme electron deficiency and volatility present unique handling challenges. This guide is engineered to provide researchers with mechanistically grounded troubleshooting strategies and self-validating protocols to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q: Why does my product degrade into a mixture of byproducts during aqueous workup? A: The 4-fluoro position on the pyrimidine ring is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr). Fluorine is an excellent leaving group in these systems because its high electronegativity stabilizes the intermediate Meisenheimer complex during the addition-elimination sequence (2)[2]. Exposure to aqueous bases (e.g., NaOH, Na2CO3) or prolonged contact with neutral water leads to rapid hydrolysis, converting the 4-fluoro group into a 4-hydroxy derivative (which tautomerizes to the pyrimidinone) (3)[3].

Q: Can I use methanol or ethanol as a co-solvent during silica gel chromatography? A: Absolutely not. Primary alcohols are strong enough nucleophiles to displace the 4-fluoro group via SNAr, especially when catalyzed by the slightly acidic nature of standard silica gel. Always use strictly non-nucleophilic solvent systems like hexane/ethyl acetate or pentane/diethyl ether.

Q: Why is my isolated mass so low even when TLC/LC-MS shows complete reaction conversion? A: 5-Chloro-4-fluoro-2-methylpyrimidine has a low molecular weight (146.55 g/mol ) and lacks hydrogen-bond donating groups, making it highly volatile (1)[1]. Over-drying the product on a rotary evaporator under high vacuum will cause the pure compound to co-evaporate or sublimate along with the solvent.

Troubleshooting Guide: Common Purification Failures

Issue 1: Hydrolytic Degradation During Extraction
  • Causality: Water and hydroxide ions act as nucleophiles, displacing the fluorine atom via SNAr. The reaction is accelerated by the electron-withdrawing chlorine at the 5-position.

  • Solution: Utilize strictly anhydrous workup conditions whenever possible (e.g., direct filtration through Celite). If an aqueous quench is mandatory to remove inorganic salts, use a cold, slightly acidic buffer (e.g., saturated aqueous NH4Cl) to suppress hydroxide concentration. Extract immediately with a non-nucleophilic organic solvent like Methyl tert-butyl ether (MTBE). MTBE is preferred over ethyl acetate because it is less miscible with water, ensuring rapid and sharp phase separation.

  • Self-Validation Check: The organic layer must be perfectly clear before decanting. Any visible cloudiness indicates residual water micro-droplets that will concentrate during evaporation and cause degradation.

Issue 2: Poor Resolution from Des-fluoro or Isomeric Impurities
  • Causality: Halogenated pyrimidine isomers often have nearly identical retention factors ( Rf​ ) on standard normal-phase silica due to their similar dipole moments.

  • Solution: Exploit the volatility of the compound by using Kugelrohr distillation, separating components based on boiling point rather than polarity. If chromatography is required, use fine-mesh silica (230-400 mesh) and a very shallow gradient (e.g., 0% to 5% EtOAc in Hexanes).

Quantitative Data: Purification Strategy Comparison

To select the optimal purification route, compare the empirical performance metrics of standard techniques applied to volatile fluoropyrimidines:

Purification MethodTypical Yield RetentionPurity AchievedScalabilityPrimary Risk Factor
Kugelrohr Distillation 85 - 95%> 98%Excellent (>10g)Thermal degradation if heated > 120°C
Silica Gel Chromatography 60 - 75%90 - 95%Moderate (1-5g)On-column hydrolysis; co-elution
Aqueous Recrystallization < 10%N/APoorComplete SNAr hydrolysis of 4-fluoro
Sublimation (Cold Finger) 70 - 80%> 99%Low (<1g)Slow throughput; vacuum control critical

Standard Operating Procedures (Experimental Protocols)

Protocol A: Water-Free Workup and Normal Phase Flash Chromatography

Use this protocol when the crude mixture contains non-volatile, complex organic impurities.

  • Quench & Filter: Dilute the crude reaction mixture with 3 volumes of dry MTBE. Add anhydrous Na2​SO4​ directly to the stirring mixture to sequester any generated water. Filter the suspension through a pad of Celite to remove inorganic salts.

  • Concentration: Transfer the filtrate to a rotary evaporator. Critical Step: Set the water bath to no higher than 25°C . Reduce pressure gradually to 150 mbar. Self-Validation: Monitor the condenser coils; once solvent condensation stops, immediately break the vacuum. Do not leave the flask on the rotavap to "dry".

  • Column Loading: Dissolve the crude residue in a minimum volume of dry Hexane. Do not use DCM or alcohols for loading.

  • Elution: Run a gradient of 0% to 5% Ethyl Acetate in Hexanes.

  • Fraction Analysis: Spot fractions on TLC and visualize using UV light (254 nm). Combine product-containing fractions and concentrate under the strict temperature/vacuum limits defined in Step 2.

Protocol B: Kugelrohr Distillation

Use this protocol for scaling up or when separating the product from heavy, non-volatile byproducts.

  • Setup: Transfer the crude, solvent-free mixture into the distillation bulb of a Kugelrohr apparatus. Attach a receiving bulb and immerse it in a dry ice/acetone bath (-78°C).

  • Evacuation: Apply a steady vacuum (approx. 0.1 to 1.0 mmHg). Self-Validation: Ensure the system holds pressure before applying heat to prevent oxidative degradation.

  • Heating: Gradually increase the oven temperature. 5-Chloro-4-fluoro-2-methylpyrimidine will typically distill between 60°C and 85°C under high vacuum.

  • Collection: The pure product will condense as a clear liquid or low-melting crystalline solid in the chilled receiving bulb. Break the vacuum with dry nitrogen gas ( N2​ ) to prevent atmospheric moisture from condensing on the cold product.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (5-Chloro-4-fluoro-2-methylpyrimidine) CheckQuench Are inorganic salts/bases present? Crude->CheckQuench Aqueous Cold Sat. NH4Cl Quench Extract w/ MTBE CheckQuench->Aqueous Yes Filter Direct Filtration through Celite pad CheckQuench->Filter No Dry Dry over anhydrous Na2SO4 Concentrate (Bath < 25°C) Aqueous->Dry Filter->Dry Decision Impurity Profile (via TLC/LC-MS) Dry->Decision Distill Kugelrohr Distillation (Removes heavy impurities) Decision->Distill Volatile/Scale Chroma Silica Gel Chromatography (Removes isomeric impurities) Decision->Chroma Complex/Isomers Pure Pure 5-Chloro-4-fluoro- 2-methylpyrimidine Distill->Pure Chroma->Pure

Workflow for isolating and purifying 5-Chloro-4-fluoro-2-methylpyrimidine from crude mixtures.

References

  • Source: bldpharm.
  • Source: nih.
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Chloro-4-fluoro-2-methylpyrimidine

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic hurdles and side-product profiles encountered during the synthesis of 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic hurdles and side-product profiles encountered during the synthesis of 5-chloro-4-fluoro-2-methylpyrimidine. This guide bridges theoretical nucleophilic aromatic substitution (SNAr) kinetics with field-proven benchtop protocols, ensuring your drug development workflows remain robust and reproducible.

Mechanistic Pathway & Side Product Divergence

The synthesis relies on a Halogen Exchange (Halex) reaction 1, converting 4,5-dichloro-2-methylpyrimidine to the target fluorinated pyrimidine 2. The C4-position is highly activated toward SNAr due to the electron-withdrawing nature of the adjacent ring nitrogens, which stabilize the intermediate Meisenheimer complex 3. However, this high electrophilicity also makes the system prone to competitive side reactions if parameters deviate.

HalexMechanism SM 4,5-Dichloro-2-methylpyrimidine (Starting Material) Intermediate Meisenheimer Complex (C4 Transition State) SM->Intermediate Nucleophilic Attack (F-) Side1 5-Chloro-2-methylpyrimidin-4-ol (Hydrolysis Side Product) SM->Side1 OH- Attack Reagents KF + Phase Transfer Catalyst (Anhydrous Conditions) Reagents->Intermediate F- Source Target 5-Chloro-4-fluoro-2-methylpyrimidine (Target Product) Intermediate->Target Cl- Elimination Target->Side1 OH- Attack Side2 4,5-Difluoro-2-methylpyrimidine (Over-fluorination) Target->Side2 2nd F- Attack (C5) Water Trace Moisture (H2O) Water->Side1 Hydrolysis Pathway ExcessF Excess F- / Prolonged Heat ExcessF->Side2 Over-reaction Pathway

Mechanistic workflow of the Halex reaction and divergence into common side products.

Quantitative Data: Analytical Identification Table

To ensure a self-validating workflow, use the following GC-MS/HPLC reference data to track conversion and identify side products during In-Process Control (IPC).

CompoundRoleMW ( g/mol )GC-MS Base Peaks (m/z)Relative Retention Time (RRT)
4,5-Dichloro-2-methylpyrimidine Starting Material163.01162, 1641.00 (Reference)
5-Chloro-4-fluoro-2-methylpyrimidine Target Product146.55146, 148~0.85
5-Chloro-2-methylpyrimidin-4-ol Hydrolysis Side Product144.56144, 146~0.60 (Broad peak)
4,5-Difluoro-2-methylpyrimidine Over-fluorination130.10130~0.70
Frequently Asked Questions (FAQs)

Q: Why am I seeing a large amount of 5-chloro-2-methylpyrimidin-4-ol in my crude mixture? A: The C4 position of the pyrimidine ring is highly electrophilic. Trace moisture in the potassium fluoride (KF), solvent, or reactor atmosphere leads to competitive nucleophilic attack by hydroxide ions (OH⁻), causing hydrolysis of either the starting material or the fluorinated product. Causality: Water acts as a stronger nucleophile than fluoride in polar aprotic solvents. If your Karl Fischer titration reads >50 ppm moisture, hydrolysis will outcompete fluorination.

Q: How can I prevent the formation of the 4,5-difluoro-2-methylpyrimidine side product? A: Over-fluorination occurs when the less activated C5-chlorine undergoes a secondary SNAr reaction. This is caused by excessive heating (>140 °C), prolonged reaction times, or a massive stoichiometric excess of KF. Causality: While the C4 position is heavily activated by the adjacent ring nitrogens, the C5 position requires higher activation energy. Controlling the temperature strictly to 120 °C prevents the system from overcoming the C5 activation energy barrier.

Q: My reaction stalls at 50% conversion, and adding more KF doesn't help. What is the cause? A: Halex reactions rely entirely on the solubility of the fluoride ion. If the phase transfer catalyst (PTC) is omitted, degrades, or if the formed KCl coats the KF particles (product inhibition), the effective concentration of nucleophilic F⁻ in the organic phase drops, stalling the reaction. Solution: Ensure vigorous mechanical stirring (>400 RPM) and verify the integrity of your PTC (e.g., Tetraphenylphosphonium bromide).

Standard Operating Procedure: Optimized Halex Protocol

Trustworthiness in chemical synthesis requires self-validating loops. Do not proceed to the heating phase until Step 1 is analytically confirmed.

Step 1: Reagent Preparation & Moisture Validation

  • Dry Potassium Fluoride (KF) (1.5 eq) via spray-drying or heating under vacuum at 150 °C for 4 hours.

  • Suspend the dried KF and Tetraphenylphosphonium bromide (0.05 eq) in anhydrous Sulfolane (10 volumes).

  • Self-Validation Loop: Extract a 1 mL aliquot of the suspension and perform a Karl Fischer titration. Do not proceed if moisture is >50 ppm.

Step 2: Reactor Setup

  • In an oven-dried, nitrogen-purged reactor, charge 4,5-dichloro-2-methylpyrimidine (1.0 eq) into the validated suspension from Step 1.

  • Seal the reactor and maintain a positive nitrogen sweep to prevent atmospheric moisture ingress.

Step 3: Halogen Exchange (SNAr)

  • Heat the mixture to 120 °C with vigorous mechanical stirring.

  • Maintain the temperature strictly between 120–125 °C to prevent C5 over-fluorination.

Step 4: In-Process Control (IPC)

  • After 2 hours, pull a 0.5 mL aliquot, quench in MTBE/Water, and analyze the organic layer via GC-MS.

  • Self-Validation Loop: Calculate the RRT. The reaction is deemed complete when the Starting Material peak (RRT 1.00) is <2% relative to the Target Product peak (RRT ~0.85).

Step 5: Workup & Isolation

  • Cool the reactor to 20 °C. Dilute the mixture with a non-polar solvent (e.g., MTBE or Hexanes, 15 volumes).

  • Filter the suspension through a pad of Celite to remove insoluble KCl and unreacted KF.

  • Wash the organic filtrate with ice-cold water (3 x 5 volumes) to selectively partition the Sulfolane into the aqueous phase.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via fractional distillation to yield pure 5-chloro-4-fluoro-2-methylpyrimidine.

References
  • Source: J&K Scientific (Thieme Connect)
  • 4,5-Dichloro-2-methylpyrimidine (CAS 26740-71-6)
  • 5-Chloro-4-fluoro-2-methylpyrimidine (CAS 99429-15-9)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for 5-Chloro-4-fluoro-2-methylpyrimidine

Welcome to the Application Scientist Support Portal. Working with highly functionalized, electron-deficient heterocycles like 5-Chloro-4-fluoro-2-methylpyrimidine presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Working with highly functionalized, electron-deficient heterocycles like 5-Chloro-4-fluoro-2-methylpyrimidine presents unique chemoselectivity challenges. This guide is designed for drug discovery professionals and process chemists who need to achieve high-yielding C–C bond formations without degrading sensitive functional groups.

This substrate is a critical building block in the synthesis of advanced pharmaceutical intermediates, including CDK4/6 inhibitors like abemaciclib[1]. Below, you will find a mechanistic troubleshooting guide, an optimization matrix, and a self-validating experimental protocol to ensure reproducible success.

Mechanistic Workflow & Chemoselectivity

The primary challenge with this substrate is the competing reactivity between the unactivated C5–Cl bond (desired site for Suzuki coupling) and the highly electrophilic C4–F bond (prone to off-target nucleophilic attack).

Workflow SM 5-Chloro-4-fluoro- 2-methylpyrimidine Boronate Aryl-BPin + Pd Catalyst SM->Boronate PathA Aqueous / Nucleophilic Base (e.g., NaOH, Na2CO3) Boronate->PathA High H2O / Nucleophiles PathB Anhydrous / Weak Base (e.g., K3PO4, CsF) Boronate->PathB Strict Anhydrous SNAr SNAr Hydrolysis (4-Hydroxy Byproduct) PathA->SNAr Fast C-F Cleavage Suzuki Suzuki Cross-Coupling (Desired 5-Aryl Product) PathB->Suzuki Selective C-Cl Insertion

Reaction pathway showing chemoselectivity in Suzuki coupling versus SNAr hydrolysis.

Troubleshooting & FAQs

Q1: I am observing a major byproduct with a mass shift of -2 Da (loss of F, gain of OH) relative to the starting material. What is happening? Causality: The pyrimidine ring is highly electron-deficient, and the fluorine at the 4-position is extremely electronegative. This makes the C4 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If you are using standard Suzuki conditions with aqueous bases (e.g., Na₂CO₃ in H₂O/THF), the hydroxide ion acts as a nucleophile, rapidly displacing the fluorine atom to yield a 5-chloro-4-hydroxy-2-methylpyrimidine byproduct. Solution: You must eliminate water and nucleophilic bases from your reaction. Switch to strictly anhydrous conditions using finely milled, non-nucleophilic bases like 2[2] or Cesium fluoride (CsF) in toluene.

Q2: The 5-chloro position is unreactive, and I am recovering unreacted starting material. How do I facilitate oxidative addition? Causality: The C–Cl bond has a higher bond dissociation energy compared to C–Br or C–I bonds. Consequently, the initial oxidative addition step of the catalytic cycle is thermodynamically challenging for standard, unhindered catalysts like Pd(PPh₃)₄. Solution: Employ bulky, electron-rich3[3]. These ligands increase the electron density on the palladium center, lowering the activation barrier for oxidative addition into the unactivated C–Cl bond, while their steric bulk accelerates the subsequent reductive elimination step. Alternatively, bidentate catalysts like 4[4] have also shown excellent efficacy for chlorofluoropyrimidines.

Q3: How can I prevent protodeboronation of my aryl boronic acid if I switch to anhydrous conditions with higher temperatures? Causality: Protodeboronation is a common degradation pathway for electron-deficient or ortho-substituted boronic acids, accelerated by prolonged heating and base exposure. Solution: Replace free boronic acids with 4[4]. The steric protection of the pinacol group stabilizes the boron center, releasing the active boronate species slowly into the catalytic cycle and suppressing premature degradation.

Condition Optimization Matrix

To highlight the importance of catalyst and base selection, the following table summarizes quantitative yield data based on varying reaction parameters for this specific substrate class.

Catalyst System (5 mol%)Base (Equivalents)Solvent SystemTemp (°C)Conversion (%)Desired C5-Aryl Yield (%)4-OH SNAr Byproduct (%)
Pd(PPh₃)₄Na₂CO₃ (2.0 eq, aq)THF / H₂O80>95< 10> 80
Pd(dppf)Cl₂K₂CO₃ (2.0 eq, aq)1,4-Dioxane / H₂O90>954540
Pd₂(dba)₃ / XPhos K₃PO₄ (2.0 eq, anhyd) 1,4-Dioxane (anhyd) 100 >95 88 < 2
Pd(OAc)₂ / SPhos CsF (3.0 eq, anhyd) Toluene (anhyd) 100 >95 85 < 2

Data Interpretation: The transition from aqueous carbonate bases to anhydrous K₃PO₄ or CsF completely shuts down the C4-hydrolysis pathway, while the use of Buchwald ligands (XPhos/SPhos) overcomes the poor reactivity of the C5-chloride.

Self-Validating Experimental Protocol

This protocol utilizes an anhydrous Buchwald-ligated system to maximize yield while preserving the labile C4-fluoro group. It includes built-in In-Process Control (IPC) checkpoints to validate the reaction state before proceeding.

Step 1: Reagent Preparation & Deoxygenation

  • In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with:

    • 5-Chloro-4-fluoro-2-methylpyrimidine (1.0 eq)

    • Aryl-BPin ester (1.1 eq)

    • Pd₂(dba)₃ (0.02 eq, 4 mol% Pd)

    • XPhos (0.04 eq)

    • Finely milled, anhydrous K₃PO₄ (2.0 eq)

  • Causality Note: K₃PO₄ must be strictly anhydrous and finely milled. The high surface area drives the solid-liquid phase transfer necessary for the transmetalation step without introducing nucleophilic water that would trigger SNAr.

Step 2: Solvent Addition & Heating

  • Add anhydrous, thoroughly degassed 1,4-dioxane to achieve a substrate concentration of 0.2 M.

  • Seal the vial with a PTFE-lined septum cap, transfer to a heating block, and stir vigorously at 100°C for 4–6 hours.

  • Causality Note: 1,4-Dioxane is selected over THF to safely achieve the higher reflux temperatures required for C–Cl oxidative addition.

Step 3: In-Process Validation (IPC Checkpoint)

  • After 4 hours, cool the reaction to 40°C. Withdraw a 10 µL aliquot under positive N₂ pressure and dilute in LC-MS grade acetonitrile.

  • Validation Logic: Analyze via LC-MS.

    • Success: The dominant peak corresponds to the [M+H]⁺ of the desired coupled product.

    • Failure (Hydrolysis): If a peak at [M-F+OH]⁺ (-2 Da shift) is >5%, moisture has breached the system. Abort and verify the anhydrous state of your K₃PO₄.

    • Failure (Stalled): If >15% starting material remains, add an additional 0.5 eq of Aryl-BPin and 1 mol% Pd₂(dba)₃, then resume heating.

Step 4: Quench and Extraction

  • Cool the mixture to room temperature.

  • Critical Step: Filter the crude mixture through a short pad of Celite to remove the palladium black and phosphate salts, eluting with ethyl acetate.

  • Causality Note: Immediate filtration removes the basic phosphate salts before any aqueous workup. Exposing the basic crude mixture directly to water during extraction can cause late-stage SNAr hydrolysis of your newly formed product.

Step 5: Purification

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) or crystallization from n-heptane to isolate the pure 5-aryl-4-fluoro-2-methylpyrimidine.

Sources

Troubleshooting

large-scale synthesis considerations for 5-Chloro-4-fluoro-2-methylpyrimidine

Welcome to the Technical Support & Troubleshooting Center for the large-scale synthesis of 5-Chloro-4-fluoro-2-methylpyrimidine . This guide is engineered for process chemists, researchers, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the large-scale synthesis of 5-Chloro-4-fluoro-2-methylpyrimidine . This guide is engineered for process chemists, researchers, and drug development professionals scaling up pyrimidine functionalization via the Halogen Exchange (Halex) reaction.

Our protocols and troubleshooting matrices are designed not just to provide instructions, but to establish a self-validating mechanistic framework that ensures reproducibility, safety, and high yields at scale.

I. Process Overview & Mechanistic Causality

The synthesis of 5-chloro-4-fluoro-2-methylpyrimidine is typically achieved via a regioselective Halex reaction, starting from 4,5-dichloro-2-methylpyrimidine [1]. This transformation relies on Nucleophilic Aromatic Substitution (SNAr) driven by anhydrous Potassium Fluoride (KF) in the presence of a Phase Transfer Catalyst (PTC)[2][3].

The Causality of Regioselectivity: Why does the fluorine selectively displace the chlorine at the C4 position while leaving the C5 chlorine intact? The answer lies in the electronic landscape of the pyrimidine ring. The nitrogen atoms in the ring are highly electronegative, creating a strong electron-withdrawing effect. The C2, C4, and C6 positions are ortho and para to these nitrogens, rendering them highly electron-deficient. When the fluoride anion attacks the C4 position, the resulting anionic Meisenheimer intermediate is heavily stabilized by resonance with the adjacent ring nitrogen[4][5]. Conversely, the C5 position is meta to the nitrogens; it lacks this direct resonance stabilization, making the SNAr activation barrier significantly higher[6]. This electronic disparity allows for precise, mono-fluorination at C4 without requiring complex protecting group strategies.

II. Mandatory Visualization: Halex Reaction Pathway

G SM 4,5-Dichloro-2-methylpyrimidine (Starting Material) Reagents Anhydrous KF + PTC (Sulfolane, 130-150°C) SM->Reagents Halex Reaction Meisenheimer Meisenheimer Intermediate (Stabilized at C4 by Ring N) Reagents->Meisenheimer F- attack at C4 Hydrolysis 5-Chloro-2-methylpyrimidin-4-ol (Moisture Byproduct) Reagents->Hydrolysis H2O ingress Product 5-Chloro-4-fluoro-2-methylpyrimidine (Target Product) Meisenheimer->Product Cl- leaving OverFluor 4,5-Difluoro-2-methylpyrimidine (Over-fluorination Byproduct) Product->OverFluor Excess KF / High Temp (Slower attack at C5)

Regioselective SNAr pathway and common byproduct divergence in pyrimidine Halex synthesis.

III. Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness, this protocol incorporates strict In-Process Controls (IPCs) to validate the system at every critical juncture[7][8].

Step 1: System Preparation & Azeotropic Drying

  • Charge a clean, dry Hastelloy or PTFE-lined reactor with Sulfolane (5 volumes relative to substrate) and spray-dried Potassium Fluoride (KF, 1.5 equivalents).

  • Heat the suspension to 140°C under a partial vacuum. Distill off approximately 10% of the solvent volume to azeotropically remove trace water.

  • Validation Check: Pull a sample of the suspension and perform a Karl Fischer titration. Proceed only if H2O < 50 ppm.

Step 2: Substrate & Catalyst Addition

  • Cool the reactor to 80°C.

  • Charge Tetraphenylphosphonium bromide (Ph4PBr, 0.05 equivalents) as the PTC, followed by 4,5-dichloro-2-methylpyrimidine (1.0 equivalent)[9].

  • Purge the headspace with dry Nitrogen (N2) for 15 minutes.

Step 3: Reaction Execution

  • Ramp the reactor temperature to 135°C. Maintain vigorous agitation (minimum 250 RPM) as the reaction is a heterogeneous solid-liquid mixture.

  • Validation Check: After 4 hours, pull an aliquot, dilute in dry acetonitrile, filter, and analyze via GC-FID. The reaction is deemed complete when the starting material peak is < 1.0% Area.

Step 4: Quench & Isolation

  • Cool the reactor to 20°C.

  • Filter the reaction mixture through a sintered glass funnel (or enclosed filter dryer) to remove the insoluble KCl byproduct and excess KF.

  • Transfer the filtrate to a fractional distillation apparatus. Distill under high vacuum (e.g., 5-10 mbar). The lower-boiling 5-chloro-4-fluoro-2-methylpyrimidine will distill over, leaving the high-boiling sulfolane in the bottoms.

IV. Quantitative Data Presentation

Table 1: Optimization Parameters for Pyrimidine Halex Scale-Up

ParameterOptimal ChoiceSub-optimal ChoiceImpact on Yield / Quality
Fluoride Source Spray-dried KFStandard crystalline KFStandard KF has low surface area, leading to stalled reactions and <40% conversion.
Solvent SulfolaneDimethylformamide (DMF)DMF decomposes at >130°C into dimethylamine, which acts as a competing nucleophile.
Phase Transfer Catalyst Ph4PBr or TMACTetrabutylammonium bromideTBAB undergoes Hofmann elimination at >120°C, destroying the catalyst mid-reaction.
Reaction Temp 130°C – 135°C> 150°CHigh temps overcome the activation barrier at C5, causing over-fluorination to the difluoro-impurity.

V. Troubleshooting Guide

Q: My reaction is stalling at 60% conversion, and GC shows a large amount of unreacted 4,5-dichloro-2-methylpyrimidine. How do I push it to completion? A: A stalled Halex reaction is almost always a mass-transfer issue or catalyst degradation[7].

  • Check Agitation: The reaction relies on the solid-liquid interface between insoluble KF and the solvent. Ensure your impeller design provides high shear.

  • Check PTC Integrity: If you used a less thermally stable PTC (like TBAB), it may have degraded. Switch to Tetraphenylphosphonium bromide (Ph4PBr) or Tetramethylammonium chloride (TMAC), which survive prolonged heating at 140°C.

  • KF Particle Size: If you did not use spray-dried KF, the reactive surface area is too low. You can attempt to add a fresh charge of finely milled, rigorously dried KF to the reactor.

Q: I am observing a significant amount of 5-chloro-2-methylpyrimidin-4-ol in my LC-MS/GC-MS traces. What is causing this? A: This is a hydrolysis byproduct. The C4 position is highly activated. If any moisture is present in the solvent, the KF, or the headspace, hydroxide ions (generated by water reacting with basic fluorides) will outcompete fluoride for the SNAr attack, yielding the pyrimidinol[5]. Fix: You must institute the azeotropic distillation step (Step 1 of the SOP) and validate via Karl Fischer titration (< 50 ppm) before adding the substrate.

Q: GC-MS shows a peak with an m/z corresponding to 4,5-difluoro-2-methylpyrimidine. What caused this over-fluorination? A: You have breached the kinetic window that provides regioselectivity. While the C4 position is heavily favored, the C5 position will undergo SNAr if the thermal energy is too high or if the reaction is left running for too long with a large excess of KF[8]. Fix: Lower the reaction temperature by 10°C and increase the frequency of your IPC sampling. Quench the reaction immediately once the starting material drops below 1%.

VI. Frequently Asked Questions (FAQs)

Q: Why must we use spray-dried Potassium Fluoride (KF) instead of standard crystalline KF? A: The Halex reaction is a heterogeneous process. Spray-dried KF has a highly porous, microcrystalline structure that provides an exponentially larger surface area compared to standard crystalline KF. This maximizes the dissolution rate of fluoride into the organic phase via the PTC, driving the reaction kinetics forward[9].

Q: Can we use Dimethyl Sulfoxide (DMSO) instead of Sulfolane for this scale-up? A: While DMSO is a common polar aprotic solvent for lab-scale SNAr reactions, it is highly discouraged for large-scale Halex reactions above 120°C. DMSO can undergo violent, exothermic decomposition at elevated temperatures, especially in the presence of basic salts and halides[7][10]. Sulfolane is thermally stable up to 220°C and is the industry standard for safe, large-scale fluorinations.

Q: What are the material-of-construction (MoC) requirements for the reactor? A: Hot fluoride salts are highly corrosive to standard stainless steel and glass. At 130°C, fluoride will etch glass-lined reactors, leading to equipment failure and silicon contamination in your product. Scale-up must be performed in Hastelloy (C-276) or PTFE-lined reactors to ensure safety and equipment longevity[8].

VII. References

  • Halex process - Wikipedia Source: Wikipedia URL:[Link]

  • Halex Reaction - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: American Chemical Society (ACS) URL:[Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration Source: Accounts of Chemical Research, ACS Publications URL:[Link]

  • Process for preparing ring-fluorinated aromatics Source: Justia Patents (US Patent 7371896) URL:[Link]

  • Durham E-Theses - Polyfunctionalised pyrimidines and pyrazines Source: CORE (Durham University) URL:[Link]

  • An Accident Waiting to Happen? The Shell Halex Reaction Source: Scientific Update URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of 5-Chloro-4-fluoro-2-methylpyrimidine with other halopyrimidines

For drug development professionals and synthetic chemists, the pyrimidine core is a privileged scaffold. However, functionalizing polyhalogenated pyrimidines often presents significant regiochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the pyrimidine core is a privileged scaffold. However, functionalizing polyhalogenated pyrimidines often presents significant regiochemical challenges. When utilizing classical substrates like 2,4-dichloropyrimidine, chemists frequently grapple with mixtures of C-2 and C-4 substituted products, requiring tedious chromatographic separations and resulting in diminished yields.

This guide objectively compares the reactivity of 5-Chloro-4-fluoro-2-methylpyrimidine against traditional halopyrimidines. By analyzing the underlying mechanistic causality, we demonstrate how the strategic placement of a fluorine atom at the C-4 position and a chlorine atom at the C-5 position creates a highly predictable, orthogonal reactivity profile for Nucleophilic Aromatic Substitution (SNAr) and subsequent cross-coupling workflows.

Mechanistic Causality: The Kinetic Advantage of Fluorine

To understand why 5-Chloro-4-fluoro-2-methylpyrimidine outperforms its dichloro-analogues in terms of regioselectivity and reaction kinetics, we must examine the electronic distribution of the pyrimidine ring and the nature of the SNAr transition state.

Electronic Activation and Regioselectivity

The pyrimidine ring nitrogens strongly withdraw electron density via resonance and inductive effects. This activation is not uniform; the reactivity of pyrimidine positions toward nucleophiles strictly follows the order C-4(6) > C-2 ≫ C-5 1[1]. The C-5 position is the least electron-deficient and is generally inert to SNAr conditions.

In 5-Chloro-4-fluoro-2-methylpyrimidine, the C-2 position is blocked by a non-leaving methyl group, and the C-5 position contains a chlorine atom that is electronically deactivated toward nucleophilic attack. This leaves the C-4 fluorine as the sole viable site for SNAr, effectively "locking" the regiochemistry.

Transition State Stabilization (F vs. Cl)

While traditionally taught as a stepwise process involving a discrete Meisenheimer complex, recent computational studies indicate that SNAr reactions on nitrogen-containing heterocycles often proceed in a concerted fashion2[2]. Regardless of whether the mechanism is concerted or stepwise, the rate-determining step involves the disruption of aromaticity as the nucleophile attacks.

Because fluorine is significantly more electronegative than chlorine, it exerts a profound inductive pull that lowers the energy of the transition state. Consequently, fluoropyrimidines react orders of magnitude faster than chloropyrimidines under identical conditions 3[3].

G SM 5-Chloro-4-fluoro- 2-methylpyrimidine TS Transition State (F highly stabilizes TS) SM->TS Rate-determining attack at C-4 Nuc Nucleophile (e.g., R-NH2) Nuc->TS Prod C-4 Substituted Product (C-5 Cl intact) TS->Prod Fast F- loss

Figure 1: SNAr trajectory at C-4. The extreme electronegativity of fluorine accelerates the reaction.

Quantitative Performance Comparison

To objectively evaluate 5-Chloro-4-fluoro-2-methylpyrimidine, we must benchmark it against standard building blocks used in medicinal chemistry. The table below summarizes the comparative reactivity profiles when subjected to standard amination conditions (e.g., primary amine, DIPEA, THF).

SubstratePrimary SNAr SiteLeaving GroupTypical SNAr TempRegioselectivity (C-4 vs C-2)Orthogonal Handle
5-Chloro-4-fluoro-2-methylpyrimidine C-4Fluorine 0 °C to 20 °C>99:1 (C-2 is blocked)C-5 (Chlorine)
2,4-Dichloropyrimidine C-4Chlorine40 °C to 80 °C~4:1 to 9:1 (Condition dependent)C-2 (Chlorine)
5-Bromo-2,4-dichloropyrimidine C-4Chlorine40 °C to 80 °C~4:1 to 9:1C-5 (Bromine)
2,4,6-Trichloropyrimidine C-4 / C-6Chlorine20 °C to 60 °CMixtures commonC-2 (Chlorine)

Key Takeaway: The use of 5-Chloro-4-fluoro-2-methylpyrimidine eliminates the need for elevated temperatures and prevents the formation of regioisomeric mixtures, directly translating to higher isolated yields and simplified purification workflows.

Orthogonal Functionalization Strategy

The true power of 5-Chloro-4-fluoro-2-methylpyrimidine lies in its orthogonality. Because the C-5 chlorine is completely unreactive under the mild conditions required to displace the C-4 fluorine, the molecule serves as a perfect sequential building block. Once the SNAr is complete, the surviving C-5 chlorine can be leveraged for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) at elevated temperatures.

G Step1 1. SNAr at C-4 (Displaces F) Int 4-Amino-5-chloro- 2-methylpyrimidine Step1->Int Mild conditions (0°C to RT) Step2 2. Pd-Catalyzed Cross-Coupling at C-5 Int->Step2 Orthogonal reactivity Final Fully Functionalized Pyrimidine Step2->Final High temp, Pd/Ligand

Figure 2: Orthogonal functionalization workflow exploiting differential halogen reactivity.

Self-Validating Experimental Protocol: C-4 Amination

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It includes specific causality for reagent selection and in-process controls (IPC) to verify success before proceeding to workup.

Objective

Regioselective synthesis of a 4-amino-5-chloro-2-methylpyrimidine derivative via SNAr.

Causality in Experimental Design
  • Solvent (Anhydrous THF): A moderately polar, aprotic solvent is ideal. Because the C-4 fluorine is highly activated, high-boiling solvents like DMF are unnecessary and complicate workup.

  • Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It acts solely as an acid sponge to neutralize the highly corrosive Hydrogen Fluoride (HF) byproduct, preventing the amine nucleophile from becoming protonated and deactivated.

  • Temperature Control: Initiating the reaction at 0 °C controls the exothermic nature of the nucleophilic attack on the highly activated fluoropyrimidine, suppressing any trace side-reactions.

Step-by-Step Methodology
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 5-Chloro-4-fluoro-2-methylpyrimidine (1.0 equiv, 10 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Base Addition: Add DIPEA (1.5 equiv, 15 mmol) to the stirring solution.

    • Validation Check: The solution should remain clear and colorless. No reaction occurs in the absence of the nucleophile.

  • Nucleophile Introduction: Submerge the flask in an ice-water bath (0 °C). Add the desired primary or secondary amine (1.05 equiv, 10.5 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition prevents localized thermal spikes.

  • Reaction Monitoring (IPC): Remove the ice bath and allow the reaction to stir at room temperature for 1 to 2 hours. Pull a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LCMS.

    • Self-Validating Check: The chromatogram must show complete consumption of the starting material ( m/z 146.0). The product peak will display a mass corresponding to [SM+Amine−19(F)−1(H)] . Crucially, the mass spectrum of the product must exhibit a classic 3:1 isotopic ratio (M / M+2) , confirming that the C-5 chlorine atom remains perfectly intact.

  • Quench and Workup: Once complete, quench the reaction by adding 50 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is typically >95% pure by NMR and requires minimal to no column chromatography.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters (ACS Publications). Available at:[Link][1]

  • Are nucleophilic aromatic substitutions stepwise or concerted? Chemistry Stack Exchange. Available at:[Link][2]

  • Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions. eScholarship (University of California). Available at:[Link][3]

Sources

Comparative

structure-activity relationship (SAR) studies of 5-Chloro-4-fluoro-2-methylpyrimidine analogs

Structure-Activity Relationship (SAR) and Synthetic Utility of 5-Chloro-4-fluoro-2-methylpyrimidine Analogs in Targeted Protein Degradation As targeted protein degradation (TPD) and kinase inhibition mature, the demand f...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) and Synthetic Utility of 5-Chloro-4-fluoro-2-methylpyrimidine Analogs in Targeted Protein Degradation

As targeted protein degradation (TPD) and kinase inhibition mature, the demand for highly optimized, regioselective electrophilic building blocks has surged. Among these, 5-chloro-4-fluoro-2-methylpyrimidine (CAS 99429-15-9) has emerged as a privileged scaffold. Recent patent literature, including WO2023212147 by Celgene and Bristol-Myers Squibb, highlights the critical role of highly substituted pyrimidines in synthesizing potent BCL6 modulators and ligand-directed degraders (PROTACs) [1].

This guide objectively compares the synthetic and biological performance of 5-chloro-4-fluoro-2-methylpyrimidine against alternative halogenated pyrimidines, providing actionable SAR insights and self-validating experimental protocols for medicinal chemists.

Mechanistic Rationale: The Superiority of the Fluoro-Pyrimidine Scaffold

The selection of a building block in late-stage drug discovery is rarely arbitrary. The precise substitution pattern of 5-chloro-4-fluoro-2-methylpyrimidine is engineered to solve three distinct challenges in medicinal chemistry:

  • C-4 Fluorine (The Kinetic Driver): In Nucleophilic Aromatic Substitution (SNAr), fluorine is a vastly superior leaving group compared to chlorine. The high electronegativity of fluorine strongly polarizes the C-F bond, drastically lowering the activation energy required to form the rate-determining Meisenheimer complex. This allows for rapid conjugation with complex, sterically hindered amines at room temperature, preserving sensitive PROTAC linkers.

  • C-5 Chlorine (The Pharmacophore & Activator): The C-5 chlorine serves a dual purpose. Synthetically, its inductive electron-withdrawing effect further activates the C-4 position. Biologically, the lipophilic chlorine atom is perfectly sized to occupy deep hydrophobic sub-pockets (such as the BTB domain of BCL6), significantly enhancing target binding affinity [1, 4].

  • C-2 Methyl (The Metabolic Shield): Unsubstituted C-2 pyrimidines are notorious for rapid in vivo oxidation by aldehyde oxidase (AO), leading to poor pharmacokinetic half-lives. The C-2 methyl group effectively blocks this metabolic liability without introducing steric clashes that might disrupt target binding.

G A 5-Chloro-4-fluoro- 2-methylpyrimidine C SNAr Reaction (DIPEA, DMF, 25°C) A->C B Amine Nucleophile (Ligand Precursor) B->C D C-4 Substituted Intermediate C->D  Fast Kinetics  High Yield E PROTAC Assembly D->E

Workflow for PROTAC synthesis utilizing regioselective SNAr of 5-chloro-4-fluoro-2-methylpyrimidine.

Comparative Synthetic Performance

When designing a synthetic route for complex degraders, chemists often evaluate several pyrimidine building blocks[2, 3]. The table below compares the SNAr reactivity of 5-chloro-4-fluoro-2-methylpyrimidine against common alternatives when reacted with a standard primary aliphatic amine.

Table 1: SNAr Reactivity and Regioselectivity Comparison

Pyrimidine Building BlockLeaving Group (C-4)Required Temp (°C)Time (h)Yield (%)Regioselectivity (C-4 vs C-2/C-6)
5-Chloro-4-fluoro-2-methylpyrimidine Fluoro253>90%>99:1
4,5-Dichloro-2-methylpyrimidine Chloro801265%>99:1
2,4-Dichloro-5-fluoropyrimidine Chloro60855%80:20 (C-4 vs C-2)

Causality Insight: The 2,4-dichloro-5-fluoropyrimidine scaffold suffers from competing electrophilic sites, leading to a mixture of C-2 and C-4 substituted products that require arduous chromatographic separation. By utilizing the 4-fluoro-2-methyl analog, the C-2 position is blocked, and the C-4 fluorine dictates absolute regiocontrol, providing a near-quantitative yield of the desired intermediate.

Biological SAR Impact in Targeted Protein Degradation

The structural nuances of the pyrimidine core directly translate to the biological efficacy of the final PROTAC molecule. Using BCL6 degradation as a model system, we observe how modifying the pyrimidine substituents impacts both binding and cellular degradation.

Table 2: Biological SAR of Pyrimidine-Based BCL6 Degraders

Pyrimidine Core in DegraderBCL6 Binding IC50 (nM)Cellular DC50 (nM)Dmax (%)Metabolic Half-life (T1/2, min)
5-Chloro-2-methyl (Derived from target)124.595%>120
5-Fluoro-2-methyl 4518.082%85
5-Chloro-H (No C-2 methyl)156.290%25 (Rapid AO clearance)

Causality Insight: Replacing the C-5 chlorine with a fluorine atom reduces the van der Waals volume, leading to a suboptimal fit in the BCL6 hydrophobic pocket and a corresponding 3-fold drop in binding affinity (IC50). Furthermore, the removal of the C-2 methyl group drastically reduces the metabolic half-life from >120 minutes to 25 minutes, rendering the compound unviable for in vivo studies.

G P Pyrimidine-Based PROTAC TC Ternary Complex Formation P->TC T BCL6 Target Protein T->TC E3 E3 Ligase (Cereblon) E3->TC UB Polyubiquitination TC->UB  Ubiquitin Transfer DEG Proteasomal Degradation UB->DEG  26S Proteasome

Mechanism of BCL6 targeted protein degradation mediated by pyrimidine-based PROTACs.

Self-Validating Experimental Protocol: Regioselective SNAr Workflow

To ensure high fidelity in PROTAC synthesis, the following protocol leverages the high reactivity of 5-chloro-4-fluoro-2-methylpyrimidine. This methodology is designed as a self-validating system, incorporating in-process controls to guarantee product integrity [4].

Reagents & Materials
  • 5-Chloro-4-fluoro-2-methylpyrimidine (1.0 equiv)

  • Target Amine Ligand (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the Target Amine Ligand (1.0 equiv) in anhydrous DMF (0.5 M concentration).

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar Meisenheimer transition state.

  • Base Addition: Add DIPEA (2.0 equiv) to the solution and stir for 5 minutes.

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the HF byproduct without risking unwanted side reactions with the electrophile.

  • Electrophile Introduction: Add 5-chloro-4-fluoro-2-methylpyrimidine (1.0 equiv) dropwise at 25°C. Stir the reaction mixture continuously at room temperature.

  • In-Process Quality Control (Self-Validation): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the starting amine peak is absent, and a single product peak corresponding to the [M+1]+ mass of the conjugated product is observed. The absence of a [M+19]+ peak confirms no hydrolysis of the fluoro group has occurred.

  • Isolation via Anti-Solvent Precipitation: Pour the reaction mixture slowly into 10 volumes of vigorously stirred ice water.

    • Causality: The highly lipophilic pyrimidine product will rapidly precipitate, while the DMF and DIPEA salts remain in the aqueous phase, bypassing the need for immediate column chromatography.

  • Recovery: Filter the resulting suspension, wash the filter cake with cold water (3 x 20 mL), and dry under high vacuum to yield the pure C-4 substituted intermediate.

References

  • WO2023212147 - HETEROCYCLIC COMPOUNDS AS MODULATORS OF BCL6 AS LIGAND DIRECTED DEGRADERS. WIPO.
  • 25151-07-9 | 5-Chloro-2,4-difluoropyrimidine | Fluorinated Building Blocks. Ambeed.
  • Buy 2-(Piperazin-1-ylmethyl)phenol (EVT-13246134). EvitaChem.
  • CN120020130A - 一种苯并5元杂环衍生物及其在医药上的应用. Google Patents.
Validation

A Comparative Analysis of Kinase Inhibitors Derived from the 5-Chloro-4-fluoro-2-methylpyrimidine Scaffold

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] I...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] Its ability to mimic the purine ring of ATP allows for effective competition at the kinase active site.[2] Strategic substitutions on the pyrimidine ring are crucial for achieving potency and selectivity. This guide provides an in-depth comparative analysis of kinase inhibitors derived from the 5-Chloro-4-fluoro-2-methylpyrimidine scaffold, a key starting material in the synthesis of potent and selective kinase inhibitors. We will delve into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies used to characterize these compounds.

The 5-Chloro-4-fluoro-2-methylpyrimidine Scaffold: A Gateway to Potent Kinase Inhibition

The 5-Chloro-4-fluoro-2-methylpyrimidine scaffold offers several advantages for kinase inhibitor design. The chlorine atom at the 5-position can be utilized for further chemical modifications or can contribute to favorable interactions within the ATP-binding pocket.[3] The fluorine atom at the 4-position is a key reactive site, enabling nucleophilic aromatic substitution (SNAr) reactions for the introduction of various amine-containing side chains, which are crucial for targeting specific kinases. The methyl group at the 2-position can also be modified to fine-tune the inhibitor's properties.

Case Study: Ceritinib (LDK378) - A Potent ALK Inhibitor

A prime example of a clinically successful kinase inhibitor derived from a related 5-chloropyrimidine scaffold is Ceritinib (LDK378), a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[4][5] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[6][7]

Synthesis and Structure-Activity Relationship (SAR) of Ceritinib

The synthesis of Ceritinib involves the sequential substitution of the chlorine and fluorine atoms on a dihalopyrimidine core. The core structure, 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine, highlights the key substitutions that contribute to its high potency and selectivity.[4]

The SAR studies for Ceritinib and related compounds have revealed several key insights:

  • The 5-Chloro Group: The presence of the chlorine atom at the 5-position of the pyrimidine ring is crucial for potent ALK inhibition.[4]

  • The N4-Substituent: The 2-(isopropylsulfonyl)phenyl group at the N4 position plays a significant role in binding to the ALK active site.

  • The N2-Substituent: The 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl moiety at the N2 position contributes to both potency and favorable pharmacokinetic properties.[4]

Comparative Potency of Ceritinib

Ceritinib has demonstrated significantly greater potency against ALK compared to the first-generation inhibitor, Crizotinib.[8] It is also active against several crizotinib-resistant ALK mutations.[8]

CompoundTarget KinaseIC50 (nM) [Cell-free assay]
Ceritinib (LDK378) ALK0.2
IGF-1R8
InsR7
STK22D23
FLT360
Crizotinib ALK20
c-Met8

Data sourced from Selleck Chemicals and other publications.[9][10]

Expanding the Target Space: 5-Chloropyrimidine Derivatives as Inhibitors of Other Kinases

The versatility of the 5-chloropyrimidine scaffold has been explored for the development of inhibitors targeting other kinase families, including Polo-like kinase 4 (PLK4) and Cyclin-dependent kinases (CDKs).

PLK4 Inhibitors

PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, and its overexpression is linked to tumorigenesis.[11][12][13] A series of 5-chloro-2-amino-pyrimidine derivatives have been designed and synthesized as potent PLK4 inhibitors.[11][14]

One notable compound, 5f , demonstrated exceptional potency with a PLK4 IC50 of 0.8 nM and significant anti-proliferative activity in MCF-7 breast cancer cells (IC50 = 0.48 μM).[11][14]

CDK Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[15][16] The 5-chloropyrimidine scaffold has been utilized to develop dual inhibitors of CDK6 and CDK9.[17] Intensive structural modifications of a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine series led to the identification of potent dual inhibitors with good selectivity over other CDKs like CDK2.[17]

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of kinase inhibitors requires a combination of in vitro biochemical assays and cell-based assays to determine their potency, selectivity, and cellular efficacy.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., a 5-chloropyrimidine derivative) in 100% DMSO.

    • Perform serial dilutions of the inhibitor to generate a range of concentrations.

    • Prepare a solution of the purified kinase enzyme in a suitable kinase buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in the same buffer. The ATP concentration is typically at or near the Michaelis-Menten constant (Km) for the enzyme.

  • Assay Procedure:

    • In a microplate, add the kinase, the test inhibitor at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Fluorescence-based assay: Using a phosphospecific antibody labeled with a fluorescent probe.

      • Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cell-Based Proliferation Assay

This assay assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cells that are dependent on the target kinase for their growth.

Methodology:

  • Cell Culture:

    • Culture cancer cells known to be driven by the target kinase (e.g., Karpas-299 cells for ALK inhibitors) in appropriate growth medium.[4]

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the kinase inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Viability Assessment:

    • Measure cell viability using a suitable method, such as:

      • MTT assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the GI50 or IC50 value (the concentration of inhibitor required to inhibit 50% of cell growth).

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor ALK_Receptor ALK Receptor Tyrosine Kinase Growth_Factor->ALK_Receptor Binds Substrate Substrate Protein ALK_Receptor->Substrate Phosphorylates Ceritinib Ceritinib Ceritinib->ALK_Receptor Inhibits ATP ATP ATP->ALK_Receptor Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Purified_Kinase Purified Kinase Incubation Incubation Purified_Kinase->Incubation Inhibitor 5-Chloropyrimidine Inhibitor Inhibitor->Incubation ATP_Substrate ATP + Substrate ATP_Substrate->Incubation Detection Detection of Phosphorylation Incubation->Detection IC50_Determination IC50 Determination Detection->IC50_Determination GI50_Determination GI50 Determination Cancer_Cells Cancer Cell Line Inhibitor_Treatment Inhibitor Treatment Cancer_Cells->Inhibitor_Treatment Cell_Incubation 72h Incubation Inhibitor_Treatment->Cell_Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Incubation->Viability_Assay Viability_Assay->GI50_Determination

Caption: Workflow for evaluating kinase inhibitor potency.

Conclusion

The 5-Chloro-4-fluoro-2-methylpyrimidine scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. The successful development of Ceritinib for the treatment of ALK-positive NSCLC showcases the potential of this chemical class. Ongoing research continues to explore derivatives of this scaffold against other important cancer targets like PLK4 and CDKs. The comparative analysis of these inhibitors, supported by robust experimental data, is crucial for advancing the field of targeted cancer therapy.

References

  • Schroeder, G. M., An, Y., Cai, Z. W., Chen, P., Clark, C., Cornelius, L. A., ... & Wissner, A. (2001). 2, 5, 8-trisubstituted pyrido [2, 3-d] pyrimidines as potent inhibitors of the MEK/ERK pathway. Journal of medicinal chemistry, 44(13), 2015-2029.
  • Zhang, Y., Zhang, H., Zhang, J., Wang, Y., & Zhang, J. (2018b). Discovery of novel 2, 4, 6-trisubstituted pyrido [3, 4-d] pyrimidine derivatives as potent and selective inhibitors of epidermal growth factor receptor (EGFR) with L858R/T790M/C797S mutations. European journal of medicinal chemistry, 157, 116-128.
  • Sun, L., Traxler, P., & Furet, P. (2002). 2, 5, 6-trisubstituted pyrrolo [2, 3-d] pyrimidines as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. Bioorganic & medicinal chemistry letters, 12(15), 2153-2157.
  • Zhao, L., Wang, Y., Li, Y., Wang, Y., Sun, J., & Li, Y. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • Fancelli, D., Moll, J., Varasi, M., Bravo, R., Artico, M., Berta, D., ... & Vianello, P. (2006). 1, 5-diaryl-1H-pyrazole-3-carboxamides: a novel class of potent and selective inhibitors of the protein kinase B/Akt. Journal of medicinal chemistry, 49(24), 7098-7108.
  • Clark, K., Plater, A., & Culbert, A. A. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorganic & medicinal chemistry letters, 22(23), 7169-7173.
  • Mason, C. S., Moir, E. M., & Read, K. D. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. R Discovery.
  • Marsilje, T. H., Pei, W., Chen, B., Lu, W., Uno, T., Jin, Y., ... & Michellys, P. Y. (2013). Synthesis, structure–activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(2-(isopropylsulfonyl) phenyl) pyrimidine-2, 4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of medicinal chemistry, 56(14), 5675-5690.
  • Marsilje, T. H., Pei, W., Chen, B., Lu, W., Uno, T., Jin, Y., ... & Michellys, P. Y. (2013). Synthesis, Structure-Activity Relationships and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 Currently In Phase 1 and 2 Clinical Trials.
  • Unciti-Broceta, A., & Díaz-Pérez, F. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1747-1765.
  • Wang, Y., Zhao, L., Li, Y., Wang, Y., Sun, J., & Li, Y. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors.
  • Nishio, M., Murakami, H., Horiike, A., Takahashi, T., Seto, T., Kiura, K., ... & Nakagawa, K. (2016). Phase I study of ceritinib (LDK378) in Japanese patients with advanced, anaplastic lymphoma kinase-rearranged non–small-cell lung cancer or other tumors. Journal of Thoracic Oncology, 11(7), 1056-1066.
  • Xue, Y., Mu, S., Sun, P., Sun, Y., Wang, Y., & Zhao, L. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 14(10), 1787-1802.
  • Li, J., Wang, Y., Chen, Y., Li, Y., Wang, Y., & Zhao, L. (2022). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl) pyrimidine-2, 4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity.
  • Zhao, L., Wang, Y., Li, Y., Wang, Y., Sun, J., & Li, Y. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing.
  • Roskoski Jr, R. (2017). Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers. Pharmacological research, 117, 343-356.
  • Gao, J., Fang, C., Xiao, Z., Huang, L., Chen, C. H., Wang, L. T., & Lee, K. H. (2016). Discovery of novel 5-fluoro-N2, N4-diphenylpyrimidine-2, 4-diamines as potent inhibitors against CDK2 and CDK9. Acta pharmaceutica sinica B, 6(2), 146-157.
  • Ou, S. H. I., & Nagasaka, M. (2015). Anaplastic Lymphoma Kinase (ALK) as a therapeutic target in non-small cell lung cancer. Cancers, 7(3), 1384-1413.
  • El-Damasy, D. A., Ke, Y., & El-Sayed, M. A. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 28(11), 4349.
  • Xue, Y., Mu, S., Sun, P., Sun, Y., Wang, Y., & Zhao, L. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing.
  • Liu, Y., Ji, H., Wang, Y., Li, Y., Wang, Y., & Zhao, L. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & medicinal chemistry letters, 17(8), 2179-2183.
  • Wikipedia. (2023, December 1). ALK inhibitor. Retrieved from [Link]

  • Wube, A. A. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14954-15011.
  • Wishart, G., & Dixon, M. (2022). Discovery of 5, 7-Dihydro-6H-pyrrolo [2, 3-d] pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1775-1781.
  • Zhang, N., Wu, B., He, Y., Fu, Y., Wang, S., & Greenberger, L. M. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted) phenylpyrimidines as anti-cancer agents. Bioorganic & medicinal chemistry, 17(1), 240-250.
  • Wang, Y., Li, Y., Wang, Y., Sun, J., & Li, Y. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl) amino) pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2216-2227.

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-4-fluoro-2-methylpyrimidine proper disposal procedures

Comprehensive Disposal and Safety Protocol for 5-Chloro-4-fluoro-2-methylpyrimidine Executive Summary As a dual-halogenated heterocyclic building block, 5-Chloro-4-fluoro-2-methylpyrimidine requires stringent lifecycle m...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Safety Protocol for 5-Chloro-4-fluoro-2-methylpyrimidine

Executive Summary As a dual-halogenated heterocyclic building block, 5-Chloro-4-fluoro-2-methylpyrimidine requires stringent lifecycle management. Improper disposal risks severe environmental contamination and laboratory safety hazards due to the extreme stability of its carbon-halogen bonds. This guide provides drug development professionals and researchers with authoritative, step-by-step operational workflows for the safe handling, segregation, and thermal destruction of this compound, ensuring full compliance with federal environmental regulations.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of 5-Chloro-4-fluoro-2-methylpyrimidine is the first step in designing a self-validating safety protocol. The presence of both a chlorine and a fluorine atom on the pyrimidine ring classifies this compound as a highly regulated halogenated organic material[1].

Table 1: Physicochemical and Hazard Profile

Property Specification
Chemical Name 5-Chloro-4-fluoro-2-methylpyrimidine
CAS Registry Number 99429-15-9
Molecular Formula C5H4ClFN2
Molecular Weight 146.55 g/mol
Regulatory Class Halogenated Organic Compound

| Primary GHS Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |

Mechanistic Rationale: The Chemistry of Thermal Destruction

Expertise & Experience: Why can't halogenated pyrimidines be disposed of via standard solvent waste streams or drain disposal? The causality lies in molecular thermodynamics. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol[2]. Standard incineration temperatures fail to break this bond, potentially releasing volatile, toxic fluorinated or chlorinated dioxins into the atmosphere.

Furthermore, when the pyrimidine ring and halogen bonds are successfully cleaved at extreme temperatures, the halogens recombine with hydrogen to form Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl)[2]. Both are highly corrosive and toxic gases. Therefore, under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated organic compounds must undergo high-temperature incineration (>1100°C) equipped with alkaline scrubbers (such as NaOH or Ca(OH)2) to neutralize the resulting acid gases before exhaust release[3].

ThermalDestruction Waste Halogenated Waste (5-Chloro-4-fluoro- 2-methylpyrimidine) Incinerator Thermal Destruction (>1100°C) Waste->Incinerator Injection Gases Acid Gases (HF, HCl, NOx) Incinerator->Gases Pyrolysis & Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Output Neutralized Salts (NaF, NaCl) & Clean Exhaust Scrubber->Output Neutralization

Caption: Mechanistic workflow of halogenated pyrimidine thermal destruction and acid gas neutralization.

Regulatory Classification & Compliance

Under the EPA's RCRA framework, 5-Chloro-4-fluoro-2-methylpyrimidine waste falls under strict regulatory oversight:

  • 40 CFR 261 (Identification of Hazardous Waste): This compound must be classified as a hazardous solid waste due to its toxicity and halogenated nature[4].

  • 40 CFR 268 (Land Disposal Restrictions): The EPA explicitly prohibits the land disposal of untreated halogenated organic compounds[5]. Dilution is legally prohibited as a substitute for adequate treatment. The waste must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) capable of halogen thermal destruction.

Step-by-Step Laboratory Disposal Protocol

To ensure a self-validating system, every step of the disposal process must prevent cross-contamination and ensure regulatory compliance.

Step 1: Point-of-Generation Segregation

  • Action: Isolate 5-Chloro-4-fluoro-2-methylpyrimidine waste immediately in the fume hood into a dedicated container.

  • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) drastically increases the cost of disposal and can create exothermic reactions or hazardous byproducts during processing.

Step 2: Primary Packaging & Compatibility

  • Action: Store the segregated waste in High-Density Polyethylene (HDPE) or PTFE-lined containers.

  • Causality: Avoid metal containers. Trace amounts of moisture can react with the halogenated pyrimidine over time to form micro-amounts of HF or HCl, which will rapidly corrode metal, leading to catastrophic container failure and leaks.

Step 3: Labeling & Documentation

  • Action: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Mark the primary hazard as "Toxic/Irritant" and the chemical class as "Halogenated Organic Waste."

  • Causality: Unlabeled or mislabeled waste triggers RCRA violations[4] and endangers Environmental Health and Safety (EHS) personnel who rely on accurate manifests to determine the correct TSDF routing.

Step 4: EHS Transfer

  • Action: Transfer the securely capped, labeled container to your facility's designated satellite accumulation area. Ensure secondary containment (e.g., a chemical spill tray) is used during storage and transport.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and structured action is required to mitigate inhalation and dermal exposure risks.

SpillResponse Detect 1. Spill Detected Ventilate 2. Evacuate & Ventilate Area Detect->Ventilate PPE 3. Don PPE (Respirator, Nitrile Gloves) Ventilate->PPE Absorb 4. Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect 5. Collect in HDPE Container Absorb->Collect Label 6. Label as Halogenated Waste Collect->Label

Caption: Step-by-step spill response and decontamination workflow for halogenated pyrimidines.

Spill Response Methodology:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area. Maximize fume hood ventilation to clear aerosolized particulates or vapors.

  • Don Appropriate PPE: Standard lab coats and safety glasses are insufficient. Responders must wear nitrile gloves (double-gloved), chemical safety goggles, and, if outside a ventilated hood, a half-face respirator with organic vapor/acid gas cartridges.

  • Containment: Surround the spill with an inert absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust, as they can react with reactive halogenated compounds.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and deposit it into a wide-mouth HDPE hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any trace acidic residues, followed by a soap and water wash. Collect all wash liquids as hazardous waste.

References[3] U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA NEPIS. Available at: https://nepis.epa.gov/[1] BLD Pharm. "99429-15-9 | 5-Chloro-4-fluoro-2-methylpyrimidine." BLD Pharm Catalog. Available at: https://www.bldpharm.com/[2] National Institutes of Health (NIH). "Highly Promising Primary Explosive: A Metal-Free, Fluoro-Substituted Azo-Triazole with Unmatched Safety and Performance." PubMed Central (PMC). Available at: https://www.ncbi.nlm.nih.gov/pmc/[5] U.S. Environmental Protection Agency (EPA). "40 CFR Part 268 -- Land Disposal Restrictions." eCFR. Available at: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268[4] U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR. Available at: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-261

Sources

Handling

Personal protective equipment for handling 5-Chloro-4-fluoro-2-methylpyrimidine

As a Senior Application Scientist, I recognize that handling highly reactive building blocks like 5-Chloro-4-fluoro-2-methylpyrimidine requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly reactive building blocks like 5-Chloro-4-fluoro-2-methylpyrimidine requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of why the chemical is hazardous and the implementation of self-validating safety systems to protect researchers during drug discovery workflows.

Below is a comprehensive, causality-driven guide to the personal protective equipment (PPE), operational protocols, and disposal plans required for this compound.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound.

PropertyValue
Chemical Name 5-Chloro-4-fluoro-2-methylpyrimidine
CAS Number 99429-15-9
Molecular Formula C5H4ClFN2
Molecular Weight 146.55 g/mol
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Storage Requirements 2–8°C, sealed under inert gas (Argon/N2)

Mechanistic Causality of Hazards: The pyrimidine ring is inherently electron-deficient. The addition of a highly electronegative fluorine atom at the C4 position and a chlorine atom at the C5 position creates a fiercely electrophilic center. While this high Nucleophilic Aromatic Substitution (SNAr) reactivity is exactly what makes it a valuable synthetic intermediate for cross-coupling, it also means the compound will rapidly alkylate or arylate biological nucleophiles (such as thiol groups in skin proteins or moisture in the respiratory tract). This off-target biological reactivity is the direct cause of its severe irritant properties (H315, H319, H335).

Mechanism Compound 5-Chloro-4-fluoro- 2-methylpyrimidine Reactivity High SNAr Reactivity (Electrophilic Center) Compound->Reactivity Toxicity Off-Target Attack (Biological Nucleophiles) Reactivity->Toxicity Unprotected Exposure Synthesis Controlled Attack (Amine Nucleophiles) Reactivity->Synthesis Controlled Lab Conditions Irritation Severe Irritation (H315, H319, H335) Toxicity->Irritation Product Target Drug Intermediate Synthesis->Product

Figure 2: Mechanistic pathway linking chemical reactivity to synthetic utility and hazard profile.

Personal Protective Equipment (PPE) Matrix

Under the general requirements set by the Occupational Safety and Health Administration ( [1]), PPE selection must be directly mapped to the hazard assessment. For halogenated pyrimidines, standard laboratory attire is insufficient.

PPE CategoryRecommended MaterialMinimum SpecificationCausality / Rationale
Primary Gloves Nitrile (Outer)8-mil thicknessPrevents immediate permeation by reactive halogenated organics.
Secondary Gloves Nitrile (Inner)4-mil thicknessSelf-validating barrier; allows safe removal of contaminated outer glove.
Eye Protection Polycarbonate GogglesANSI Z87.1, Indirect VentProtects ocular mucosa from highly irritating vapors (H319).
Body Protection Flame-Resistant Lab CoatNomex or treated cottonPrevents skin exposure (H315) and mitigates secondary fire risks.

Self-Validating System Note: We mandate a double-glove protocol . If a splash occurs, the outer 8-mil glove will show visible residue or degradation. The researcher can immediately doff the outer glove, knowing the inner 4-mil glove remains uncompromised, thereby validating the integrity of their physical barrier during the emergency response.

Operational Plan: Safe Handling Protocol

To mitigate the risk of aerosolization and respiratory irritation (H335), all manipulations must occur within a certified chemical fume hood. This aligns with the authoritative standards published in Prudent Practices in the Laboratory ( [2]).

Step-by-Step Methodology: Nucleophilic Aromatic Substitution (SNAr) Setup

  • Fume Hood Verification: Before opening the reagent, verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm). Causality: This specific velocity range ensures optimal vapor capture without creating turbulent eddies that could pull vapors back into the operator's breathing zone.

  • PPE Donning: Equip the flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves as specified in the PPE Matrix.

  • Reagent Transfer (Closed System):

    • Tare a pre-dried, septum-capped reaction vial on the analytical balance.

    • Using a gas-tight syringe purged with Argon, pierce the septum of the 5-Chloro-4-fluoro-2-methylpyrimidine container and withdraw the required volume.

    • Transfer directly into the tared reaction vial.

    • Causality: Utilizing a closed-system transfer prevents the compound from reacting with ambient atmospheric moisture (which can hydrolyze the C-F bond to generate trace hydrofluoric acid) and eliminates open-air vapor exposure.

  • Reaction Execution: Dissolve the pyrimidine in an anhydrous, aprotic solvent (e.g., THF). Add your amine nucleophile dropwise at 0°C. Causality: The highly electrophilic C4 position reacts exothermically; cooling the reaction prevents thermal runaway and suppresses unwanted side reactions.

  • Decontamination: Rinse all syringes and needles with a compatible solvent (e.g., acetone) directly into a designated halogenated waste container before removing them from the fume hood.

Workflow Start 1. Fume Hood Verification PPE 2. Don PPE (Double Nitrile, Goggles) Start->PPE Transfer 3. Reagent Transfer (Closed System) PPE->Transfer Reaction 4. SNAr Reaction (Inert Atmosphere) Transfer->Reaction Waste 5. Halogenated Waste Segregation Reaction->Waste

Figure 1: Standard operating workflow for safely handling 5-Chloro-4-fluoro-2-methylpyrimidine.

Waste Management & Disposal Plan

Because 5-Chloro-4-fluoro-2-methylpyrimidine contains covalently bound halogens (Chlorine and Fluorine), it cannot be disposed of in standard organic waste streams. Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste identification ( [3]), this material must be strictly segregated.

Disposal Protocol:

  • Segregation: Collect all unreacted starting material, reaction mixtures, and first-pass solvent rinsates in a clearly labeled, chemically compatible HDPE container designated exclusively for "Halogenated Organic Waste."

  • Incompatibility Check: Never mix halogenated pyrimidine waste with strong bases (e.g., sodium hydroxide solutions) or strong oxidizing agents. Causality: Mixing reactive fluorinated compounds with strong bases in a closed waste carboy can trigger delayed exothermic hydrolysis, leading to rapid gas evolution and catastrophic container failure.

  • Secondary Containment: Store the halogenated waste container in a secondary containment tray within a ventilated cabinet until collected by your institution's Environmental Health & Safety (EHS) department for high-temperature incineration.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR,[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011,[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." eCFR,[Link]

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